Technical Documentation Center

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one
  • CAS: 1955554-53-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

Abstract The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, represe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, represents a molecule of significant interest for researchers, scientists, and drug development professionals. However, a comprehensive public repository of its experimentally determined physical properties is not yet established. This technical guide serves as a foundational document, providing a detailed overview of the predicted core physical properties of this compound. More critically, it offers robust, field-proven experimental protocols for the empirical determination of these characteristics. By synthesizing theoretical predictions with practical methodologies, this guide aims to empower researchers to fully characterize this and similar novel chemical entities, thereby accelerating the drug discovery and development process.

Introduction: The Quinolinone Core and the Promise of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

The 1,4-dihydroquinolin-4-one moiety is a cornerstone pharmacophore, recognized for its versatility in interacting with a diverse array of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial and anticancer properties. The strategic functionalization of the quinolinone ring is a key determinant of a compound's biological activity, potency, and pharmacokinetic profile.

The subject of this guide, 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, incorporates two critical substituents:

  • An 8-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's properties. It can enhance metabolic stability by blocking sites of metabolism, increase binding affinity through favorable electronic interactions, and alter lipophilicity, which in turn affects solubility and cell permeability.

  • A 3-Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the molecule, which can impact its reactivity and potential to form hydrogen bonds, thereby affecting target engagement and solubility.

Understanding the fundamental physical properties of this molecule is a non-negotiable prerequisite for any advanced biological investigation. Properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the necessary framework for establishing these critical parameters.

Predicted Physicochemical Properties: An In Silico Foundation

In the absence of experimental data, computational modeling provides a valuable starting point for estimating the physicochemical properties of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one. These predictions, derived from algorithms trained on vast datasets of known molecules, offer initial guidance for experimental design and hypothesis generation.[1][2][3][4][5]

Table 1: Predicted Physicochemical Properties of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₅FN₂O₃Defines the elemental composition and exact mass.
Molecular Weight 208.15 g/mol Crucial for all stoichiometric calculations and analytical procedures.
Melting Point (Tm) > 250 °C (Decomposition likely)Indicates purity, crystal lattice energy, and thermal stability.
logP (Lipophilicity) 1.5 - 2.5Influences membrane permeability, protein binding, and solubility.
Aqueous Solubility (logS) -3.0 to -4.0 (Poorly soluble)Critical for bioavailability, formulation, and dose determination.
pKa (Acidic) 6.5 - 7.5 (Amide N-H)Determines ionization state at physiological pH, affecting solubility and target interaction.
pKa (Basic) < 1 (Nitro group is non-basic)Influences behavior in acidic environments like the stomach.

Note: The values presented are estimates from computational models and require experimental validation.

Spectroscopic Characterization: A Structural Blueprint

Prior to measuring physical properties, the unambiguous confirmation of the molecular structure and purity of a synthesized batch of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is paramount. A multi-technique spectroscopic approach is the industry standard.[6][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Expected signals would include distinct aromatic protons on both rings, with splitting patterns influenced by fluorine and adjacent protons, and a broad singlet for the N-H proton of the dihydroquinolinone core.

  • ¹³C NMR: This technique will reveal the number of unique carbon environments. Key signals will include the carbonyl carbon (C4), carbons attached to fluorine and the nitro group, and the remaining aromatic and aliphatic carbons.

  • ¹⁹F NMR: As fluorine is absent in most biological systems, ¹⁹F NMR is an exceptionally sensitive and powerful tool.[11][12][13][14] It provides a clean background for analysis and is highly sensitive to the local chemical environment. This makes it invaluable for fragment-based screening and for studying protein-ligand interactions during drug development, as changes in the fluorine chemical shift can indicate binding to a biological target.

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups within the molecule. The characteristic vibrational frequencies provide clear evidence for the successful synthesis of the target compound.[15][16][17]

Table 2: Expected IR Absorption Frequencies

Functional GroupBondExpected Frequency (cm⁻¹)Intensity
AmideN-H Stretch3200-3400Medium, Broad
Aromatic C-HC-H Stretch3000-3100Medium
KetoneC=O Stretch1650-1680Strong
Aromatic C=CC=C Stretch1450-1600Medium-Strong
NitroN=O Asymmetric Stretch1500-1550Strong
NitroN=O Symmetric Stretch1330-1370Strong
Carbon-FluorineC-F Stretch1000-1250Strong
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which serves to confirm its elemental composition.[18][19][20][21][22] The expected [M+H]⁺ ion for C₉H₅FN₂O₃ would be approximately 209.0306. Tandem mass spectrometry (MS/MS) can be further employed to analyze fragmentation patterns, providing additional structural confirmation.

cluster_synthesis Compound Synthesis cluster_characterization Structural & Purity Confirmation cluster_properties Physical Property Determination Synth Synthesis of 8-Fluoro-3-nitro-1,4- dihydroquinolin-4-one NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synth->NMR Purity & ID Check IR IR Spectroscopy Synth->IR Purity & ID Check MS Mass Spectrometry (HRMS) Synth->MS Purity & ID Check DSC Melting Point (DSC) MS->DSC Proceed if Pure Sol Solubility (HPLC) MS->Sol Proceed if Pure pKa pKa (UV-metric) MS->pKa Proceed if Pure

Caption: Logical workflow for compound characterization.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing the accuracy and precision required for regulatory submission and peer-reviewed publication.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method for determining the melting point (Tm) as it provides more information than the traditional capillary method. It measures the heat flow required to raise the sample's temperature, revealing the precise onset and peak of the melting endotherm, as well as any other thermal events like decomposition.[23][24][25][26]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan. Crimp the pan with a lid to encapsulate the sample.

  • Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well beyond the expected melting point (e.g., 300 °C). Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • The onset temperature of this peak is reported as the melting point (Tm). The peak temperature and the area under the curve (enthalpy of fusion, ΔHm) should also be recorded.

Aqueous Solubility Determination by Shake-Flask HPLC

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[27][28][29][30][31] It measures the saturation concentration of a compound in a specific solvent after a prolonged equilibration period. Quantification by a validated, stability-indicating HPLC method ensures that only the dissolved analyte is measured, excluding any potential degradants.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) B Equilibrate on shaker (24-48h at 25°C or 37°C) A->B C Filter through 0.22 µm PVDF filter to remove undissolved solid B->C D Dilute filtrate with mobile phase to fall within calibration range C->D G Inject diluted sample filtrate D->G E Prepare calibration standards (5-6 concentrations) F Inject standards to create a calibration curve (Area vs. Conc.) E->F H Determine sample concentration from calibration curve F->H G->H I Calculate final solubility (mg/mL or µM) accounting for dilution factor H->I cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a series of buffers (e.g., 20 buffers from pH 2 to 12) C Add a small aliquot of stock solution to each buffer in a 96-well UV plate A->C B Prepare a concentrated stock solution of the compound in DMSO B->C D Record the full UV-Vis spectrum (230-500 nm) for each well C->D E Select a wavelength with the largest absorbance change D->E F Plot Absorbance vs. pH E->F G Fit the data to a sigmoidal curve (e.g., Henderson-Hasselbalch equation) F->G H The inflection point of the curve is the pKa value G->H

Caption: Experimental workflow for pKa determination.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a set of universal buffers covering a wide pH range (e.g., pH 2 to 12). The pH of each buffer must be accurately measured with a calibrated pH meter.

    • Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a co-solvent like DMSO.

  • Sample Plate Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to the wells. Then, add a small, fixed amount of the compound's stock solution to each well, ensuring the final co-solvent concentration is low (e.g., <1%) to minimize its effect on the pKa.

  • Spectroscopic Measurement: Place the microplate in a UV-Vis spectrophotometer equipped with a plate reader. Record the full absorbance spectrum (e.g., 230-500 nm) for each well.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.

    • The resulting data should form a sigmoidal curve.

    • Fit this curve using a suitable non-linear regression model (e.g., the Henderson-Hasselbalch equation). The inflection point of the curve corresponds to the pKa value.

Conclusion

While 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one remains a novel entity with limited published data, its structural motifs suggest significant potential in drug discovery. This guide provides a dual framework for its initial characterization: a set of in silico predictions to guide early-stage research and a suite of robust, detailed experimental protocols for definitive empirical validation. The methodologies outlined herein for spectroscopic identification, melting point analysis, solubility, and pKa determination represent the industry-standard approach for building a comprehensive physicochemical profile. By rigorously applying these techniques, researchers can generate the high-quality, reliable data necessary to understand the behavior of this compound and confidently advance its evaluation as a potential therapeutic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135454933, 8-Fluoro-3-nitro-4-quinolone. Retrieved March 21, 2026 from [Link].

  • PharmaGuru (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved March 21, 2026 from [Link].

  • National Center for Biotechnology Information (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved March 21, 2026 from [Link].

  • Wikipedia (2024). Infrared spectroscopy correlation table. Retrieved March 21, 2026 from [Link].

  • Chemistry LibreTexts (2024). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved March 21, 2026 from [Link].

  • Royal Society of Chemistry (2024). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. Retrieved March 21, 2026 from [Link].

  • Bentham Science (2020). Modeling Physico-Chemical Properties of Quinolone Derivatives Using GA-MLR as a Computational Study. Retrieved March 21, 2026 from [Link].

  • PubMed (2020). Modeling Physico-Chemical Properties of Quinolone Derivatives Using GA-MLR as a Computational Study. Retrieved March 21, 2026 from [Link].

  • TIGP (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved March 21, 2026 from [Link].

  • PubMed (2021). 19F-NMR in Target-based Drug Discovery. Retrieved March 21, 2026 from [Link].

  • ResearchGate (2019). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved March 21, 2026 from [Link].

  • University of Colorado Boulder. Spectroscopy Tutorial: Reference - Table of Characteristic IR Absorptions. Retrieved March 21, 2026 from [Link].

  • Novartis OAK (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Retrieved March 21, 2026 from [Link].

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 21, 2026 from [Link].

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved March 21, 2026 from [Link].

  • ACS Publications (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved March 21, 2026 from [Link].

  • ResearchGate (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved March 21, 2026 from [Link].

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Retrieved March 21, 2026 from [Link].

  • PharmaGuru (2025). 5 Easy Methods to Calculate pKa. Retrieved March 21, 2026 from [Link].

  • ResearchGate (2025). Ligand- and substrate-based F-19 NMR screening: Principles and applications to drug discovery. Retrieved March 21, 2026 from [Link].

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved March 21, 2026 from [Link].

  • SlideShare (2013). Mass Spectrometry analysis of Small molecules. Retrieved March 21, 2026 from [Link].

  • openmolecules.org. Property Explorer. Retrieved March 21, 2026 from [Link].

  • ResearchGate. Measuring the enthalpy and temperature of melting. Retrieved March 21, 2026 from [Link].

  • Royal Society of Chemistry (2022). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved March 21, 2026 from [Link].

  • Virtual Computational Chemistry Laboratory. On-line Software. Retrieved March 21, 2026 from [Link].

  • Purdue University College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC). Retrieved March 21, 2026 from [Link].

  • National Center for Biotechnology Information (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved March 21, 2026 from [Link].

  • Pion Inc. pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Retrieved March 21, 2026 from [Link].

  • National Center for Biotechnology Information (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Retrieved March 21, 2026 from [Link].

  • TSI Journals (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved March 21, 2026 from [Link].

  • ResearchGate (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved March 21, 2026 from [Link].

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Retrieved March 21, 2026 from [Link].

  • Chemicalize. Instant Cheminformatics Solutions. Retrieved March 21, 2026 from [Link].

  • Arabian Journal of Chemistry (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved March 21, 2026 from [Link].

  • MDPI (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Retrieved March 21, 2026 from [Link].

  • Semantic Scholar. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved March 21, 2026 from [Link].

  • Frontiers (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Retrieved March 21, 2026 from [Link].

  • University of North Florida Digital Commons (2016). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved March 21, 2026 from [Link].

  • NEXTREAT Laboratories. Melting point determination. Retrieved March 21, 2026 from [Link].

  • TA Instruments. Purity Determination and DSC Tzero Technology. Retrieved March 21, 2026 from [Link].

  • MDPI (2023). DNA Gyrase as a Target for Quinolones. Retrieved March 21, 2026 from [Link].

  • PubMed (2012). Predicting the exposure and antibacterial activity of fluoroquinolones based on physicochemical properties. Retrieved March 21, 2026 from [Link].

Sources

Exploratory

Spectroscopic Profile of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one. Designed for researchers, scientists, and professionals in drug development, this document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to present a robust predictive analysis.

The quinolinone scaffold is a cornerstone in medicinal chemistry, and the introduction of a fluorine atom and a nitro group can significantly modulate a molecule's electronic properties, metabolic stability, and biological activity.[1] Accurate spectroscopic characterization is therefore a critical step in the synthesis and development of such novel compounds.

Molecular Structure and Key Features

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is a substituted quinolone derivative. The core structure consists of a dihydropyridinone ring fused to a fluorinated benzene ring. The presence of a nitro group at the 3-position and a fluorine atom at the 8-position are key determinants of its spectroscopic signature.

Caption: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Predicted Mass Spectrometry Data
IonCalculated m/z
[M+H]⁺209.0413
[M+Na]⁺231.0233
[M-H]⁻207.0257

Molecular Formula: C₉H₅FN₂O₃ Molecular Weight: 208.15 g/mol

Fragmentation Pattern

The fragmentation pattern in mass spectrometry provides valuable structural information. For 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, characteristic fragmentation pathways could include:

  • Loss of the nitro group (NO₂)

  • Loss of carbon monoxide (CO) from the quinolinone ring

  • Retro-Diels-Alder fragmentation of the dihydropyridinone ring

Analysis of these fragments can further corroborate the proposed structure. [3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3200 - 3400N-HStretching
3000 - 3100Aromatic C-HStretching
1660 - 1690C=O (Amide)Stretching
1580 - 1620C=CStretching
1500 - 1550N-O (asymmetric)Stretching
1330 - 1370N-O (symmetric)Stretching
1100 - 1200C-FStretching
Interpretation and Rationale
  • N-H Stretch: A broad absorption band in the high-frequency region is characteristic of the N-H stretching vibration.

  • Carbonyl Stretch: A strong, sharp peak in the region of 1660-1690 cm⁻¹ is indicative of the amide carbonyl group. [1]* Nitro Group: Two distinct, strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group. [2]* C-F Stretch: A strong absorption in the fingerprint region will correspond to the C-F stretching vibration. [3]* Aromatic C=C and C-H Stretches: Absorptions corresponding to the aromatic ring C=C and C-H stretching vibrations will also be present. [2]

G cluster_protocol Spectroscopic Analysis Protocol Start Synthesized Compound NMR NMR Analysis ¹H NMR ¹³C NMR Start->NMR MS Mass Spectrometry HRMS for formula confirmation MS/MS for fragmentation Start->MS IR IR Spectroscopy Functional group identification Start->IR Data Data Integration andStructural Confirmation NMR->Data MS->Data IR->Data

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), in either positive or negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. Ensure the instrument is calibrated to provide high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected elemental composition.

Infrared Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid compound directly onto the attenuated total reflectance (ATR) crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one. By understanding the expected spectral features and the rationale behind them, researchers can more effectively characterize this and related novel compounds, ensuring structural integrity and paving the way for further investigation into their chemical and biological properties.

References
  • Liu, X., Ye, S., Li, H. Q., Liu, Y. M., Cao, Y., & Fan, K. N. (2013). Electronic Supplementary Information.
  • Al-Hiari, Y. M., Al-Mazra'awi, M. S., & Al-Zereini, W. A. (2007).
  • Al-Hiari, Y. M., Al-Mazra'awi, M. S., & Al-Zereini, W. A. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
  • Sahoo, S., Chakraborti, S., & Mishra, S. C. (2011). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170.
  • Al-Hiari, Y. M., Al-Mazra'awi, M. S., & Al-Zereini, W. A. (2007).
  • Shadique, A. (2020). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies, 4(4), 01-04.
  • Tareq, S. M., Niloy, N. M., & Parvin, F. (2024). Spectral characterization, degradation behavior, quenching, and semi-quantification of fluoroquinolone antibiotics in the antibi. Research Portal.
  • (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
  • Patel, H., & Patel, K. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.
  • Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.
  • Shadique, A. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 9-11.
  • Shadique, A. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.
  • NextSDS. (n.d.). 8-Fluoro-4-nitroquinoline 1-oxide — Chemical Substance Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • PubChemLite. (n.d.). 8-fluoro-2,3-dihydroquinolin-4-one (C9H8FNO). Retrieved from [Link]

  • PubChemLite. (n.d.). 8-fluoro-1,2,3,4-tetrahydroquinolin-2-one. Retrieved from [Link]

Sources

Foundational

In-Depth Mass Spectrometry Analysis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one: Fragmentation Mechanisms and Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 8-Fluoro-3-nitro-1,4-dihydroquinoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (CAS: 1955554-53-6) is a highly specialized heterocyclic scaffold. Quinolone derivatives are foundational to the development of broad-spectrum antibacterial agents and topoisomerase inhibitors[1]. The presence of both a highly electronegative fluorine atom at the C-8 position and a labile nitro group at the C-3 position creates a complex, energy-dependent gas-phase dissociation profile.

This whitepaper provides a comprehensive, authoritative guide to the structural characterization of this molecule using High-Resolution Mass Spectrometry (HRMS). By dissecting the causality behind its fragmentation pathways and establishing a self-validating LC-MS/MS protocol, this guide equips researchers with the exact methodologies required to confidently identify and quantify this compound in complex matrices.

Structural & Physicochemical Profiling

Understanding the exact mass and isotopic distribution is the first step in HRMS method development. The basic quinolone nucleus is characterized by a 1,4-dihydroquinolin-4-one core[2].

  • Chemical Formula: C₉H₅FN₂O₃

  • Monoisotopic Mass (Neutral): 208.0284 Da

  • Protonated Species [M+H]⁺: 209.0361 Da

  • Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is highly favored. The acidic mobile phase drives the protonation of the C-4 carbonyl oxygen or the N-1 nitrogen, ensuring high ionization efficiency.

Table 1: Exact Mass and Isotopic Abundance
SpeciesFormulaTheoretical Exact Mass (m/z)Relative AbundanceDiagnostic Utility
[M+H]⁺ (M0) C₉H₆FN₂O₃⁺209.0361100.0%Primary precursor ion
[M+H]⁺ (M+1) ¹³C¹C₈H₆FN₂O₃⁺210.0395~10.2%Confirms carbon count (C9)
[M+H]⁺ (M+2) ¹⁸O¹C₉H₆FN₂O₂⁺211.0404~0.8%Confirms oxygen count (O3)

Mass Spectrometric Behavior & Fragmentation Causality

The fragmentation of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one under Collision-Induced Dissociation (CID) is governed by the competing bond dissociation energies of its substituents. The application of multi-collision energy (CE) strategies is essential to decipher the energy-dependent fragmentation pathways of rigid quinolone cores[3].

The Labile Nitro Group (Low to Medium Collision Energy)

The fragmentation of nitroaromatic compounds frequently involves the loss of the nitro group (NO₂) and related species like NO[4].

  • Loss of NO (-30.00 Da): Driven by a well-documented gas-phase rearrangement. The nitro group (-NO₂) isomerizes to a nitrite ester (-ONO) prior to cleavage, extruding a neutral NO radical to leave an aryloxy cation at m/z 179.0381.

  • Loss of NO₂ (-45.99 Da): Direct homolytic or heterolytic cleavage of the C-N bond yields a fragment at m/z 163.0432.

The Quinolone Core and C-F Bond (High Collision Energy)
  • Loss of CO (-27.99 Da): Quinolone antibiotics and their derivatives share structural similarities in their parent nuclei, leading to characteristic cleavage pathways in mass spectrometry, notably the extrusion of carbon monoxide from the C-4 position[2]. This typically occurs sequentially after the loss of NO.

  • Loss of HF (-20.01 Da): Photolytic and mass spectrometric studies of fluoroquinolones show that the C-8 fluorine bond is highly stable but can be cleaved under high-energy conditions[1]. The loss of hydrogen fluoride requires significant collision energy, yielding a fragment at m/z 189.0299.

Fragmentation M [M+H]⁺ m/z 209.0361 NO [M+H - NO]⁺ m/z 179.0381 M->NO - NO (-30.00 Da) Nitro-Nitrite Rearrangement NO2 [M+H - NO₂]⁺ m/z 163.0432 M->NO2 - NO₂ (-45.99 Da) Direct Cleavage HF [M+H - HF]⁺ m/z 189.0299 M->HF - HF (-20.01 Da) High Energy Cleavage CO [M+H - NO - CO]⁺ m/z 151.0432 NO->CO - CO (-27.99 Da) Quinolone Core Cleavage HF_NO2 [M+H - NO₂ - HF]⁺ m/z 143.0370 NO2->HF_NO2 - HF (-20.01 Da) HF->HF_NO2 - NO₂ (-45.99 Da)

Proposed CID fragmentation pathways for 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one.

Table 2: Quantitative Summary of Product Ions
Product Ion m/zNeutral LossMass Defect (Da)Postulated MechanismEnergy Requirement
179.0381 NO (30.00)-0.0020Nitro-nitrite isomerization & cleavageLow (NCE 20)
163.0432 NO₂ (45.99)+0.0071Direct C-N bond cleavageLow (NCE 20)
189.0299 HF (20.01)-0.0062Elimination of fluorine and adjacent protonHigh (NCE 60)
151.0432 NO + CO (57.99)+0.0071Sequential loss of NO and core carbonylMedium (NCE 40)
143.0370 NO₂ + HF (66.00)+0.0009Sequential loss of nitro group and HFHigh (NCE 60)

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system .

Causality of Experimental Design
  • Methanolic Sample Prep: Methanol ensures complete dissolution of the relatively non-polar fluoroquinolone core while remaining fully compatible with the reverse-phase LC mobile phase.

  • Formic Acid Mobile Phase: Acts as a proton source. Quinolones are zwitterionic or polar; the acidic pH ensures the basic nitrogen (N-1) or the C-4 carbonyl is fully protonated, driving the equilibrium towards the [M+H]⁺ species.

  • Stepped NCE (20, 40, 60 eV): The nitro group is highly labile. At a static high NCE, the precursor would completely shatter into uninterpretable low-mass fragments. Stepped NCE aggregates the spectra from low, medium, and high energies into a single composite MS/MS scan, capturing both the labile nitro losses and the robust core cleavages.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Blank Subtraction

  • Inject a known standard (e.g., Ciprofloxacin, 10 ng/mL) to verify mass accuracy (< 5 ppm) and positive ion sensitivity. Validation Check: If mass error > 5 ppm, recalibrate the Orbitrap/TOF.

  • Inject a solvent blank (Methanol:Water 1:1) to establish a baseline and eliminate isobaric background interferences.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using 50% aqueous Acetonitrile containing 0.1% Formic Acid.

Step 3: UHPLC Separation

  • Column: Sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and prevent ion suppression.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) → 95% B (1-7 min) → 95% B (7-9 min) → 5% B (9-10 min). Flow rate: 0.3 mL/min.

Step 4: HRMS Acquisition Parameters (Quadrupole-Orbitrap)

  • Source: HESI (Heated Electrospray Ionization).

  • Capillary Voltage: +3.5 kV. (Causality: Selected to ensure stable Taylor cone formation without inducing in-source fragmentation, a common artifact for labile nitroaromatics).

  • Capillary Temperature: 275 °C.

  • MS1 Full Scan: m/z 100–500 at 70,000 resolution.

  • MS2 DDA (Data-Dependent Acquisition): Top 3 most intense ions. Resolution: 17,500. Isolation window: 1.5 m/z. Stepped NCE: 20, 40, 60.

Workflow Prep 1. Sample Prep 1 µg/mL in MeOH/H2O LC 2. UHPLC C18, H2O/MeCN + 0.1% FA Prep->LC Ion 3. ESI+ Ionization Capillary: 3.5 kV LC->Ion MS1 4. HRMS Full Scan Res: 70,000 Ion->MS1 MS2 5. DDA MS/MS Stepped NCE: 20,40,60 MS1->MS2

Self-validating LC-HRMS/MS experimental workflow for quinolone characterization.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: acs.

Sources

Exploratory

Physicochemical Profiling of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one: A Technical Guide to Lipophilicity and Solubility

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (CAS: 1955554-53-6) Executive Summary In the landscape of antibacterial and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (CAS: 1955554-53-6)

Executive Summary

In the landscape of antibacterial and antineoplastic drug discovery, the quinolone scaffold remains a privileged structure. While mature fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are well-characterized, early-stage intermediates and novel derivatives like 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (8-FNQ) present unique physicochemical challenges.

As a Senior Application Scientist, I frequently encounter formulation bottlenecks driven by the intrinsic properties of halogenated nitroaromatics. Unlike standard clinical fluoroquinolones, 8-FNQ lacks a zwitterionic character, fundamentally altering its solvation dynamics. This whitepaper provides an in-depth mechanistic analysis of 8-FNQ's lipophilicity and solubility, supported by field-proven, self-validating experimental workflows designed to prevent common analytical artifacts.

Structural Mechanistic Analysis: The Drivers of Partitioning

To understand the macroscopic properties of 8-FNQ, we must first deconstruct its molecular architecture. The physicochemical behavior of this molecule is dictated by the synergistic effects of its core and substitutions.

The Abolishment of Zwitterionic Behavior

Standard fluoroquinolones possess a C3-carboxylic acid (pKa ~6.0) and a C7-basic amine (pKa ~8.8), existing primarily as zwitterions at physiological pH (pH 7.4). This zwitterionic state limits their intrinsic lipophilicity but provides a baseline aqueous solubility[1]. In 8-FNQ, the C3-carboxylic acid is replaced by a highly electron-withdrawing nitro group , and the C7 position remains unsubstituted. This abolishes the zwitterionic nature of the molecule, rendering it neutral and highly lipophilic at pH 7.4. Nitroquinolones are notoriously characterized by high lipophilicity and exceptionally low aqueous solubility[2].

The Halogen Effect: 8-Fluoro Substitution

The introduction of a fluorine atom at the C8 position is a classic bioisosteric strategy. Fluorine's high electronegativity and low polarizability significantly increase the overall partition coefficient (LogP) of the molecule. Halogen substitutions on the quinolone core are definitively linked to increased membrane permeability, decreased aqueous solubility, and elevated lipophilicity[3]. Furthermore, the 8-fluoro group alters the electron density of the adjacent N1-proton, slightly increasing its acidity but not enough to ionize at neutral pH[4].

Crystal Lattice Energy and Solvation

The planar 1,4-dihydroquinolin-4-one core facilitates tight π−π stacking in the solid state. Because 8-FNQ lacks bulky, out-of-plane substituents (like a C7-piperazine ring), its crystal lattice energy is exceptionally high. When combined with the lack of ionizable groups, the thermodynamic penalty for cavity formation in water is severe, driving its aqueous solubility down to the low microgram-per-milliliter range.

G A 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one B 8-Fluoro Substitution A->B C 3-Nitro Substitution A->C F High Lattice Energy (π-π Stacking) A->F D Increased Lipophilicity (LogP ↑) B->D E Abolished Zwitterion (Neutral at pH 7.4) C->E G Poor Aqueous Solubility (<10 µg/mL) D->G E->D F->G

Fig 1: Structural determinants driving the lipophilicity and solubility of 8-FNQ.

Quantitative Data Presentation

To contextualize 8-FNQ, we must benchmark it against a standard clinical fluoroquinolone. The table below summarizes the critical physicochemical shifts caused by the structural modifications discussed above.

Physicochemical Parameter8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (8-FNQ)Ciprofloxacin (Standard Fluoroquinolone)Causality / Structural Driver
Molecular Weight 208.15 g/mol 331.34 g/mol Lack of C7 bulky amine (e.g., piperazine) in 8-FNQ.
Ionization State (pH 7.4) Neutral (Non-zwitterionic)Zwitterionic3-Nitro replaces 3-Carboxyl; lacks basic amine.
LogP (Octanol/Water) ~2.5 - 3.2 (Highly Lipophilic)0.28 - 1.108-Fluoro and 3-Nitro substitutions drive lipophilicity.
Thermodynamic Solubility < 10 µg/mL (Poor)~ 30,000 µg/mL (pH 4), ~90 µg/mL (pH 7.4)High crystal lattice energy; lack of ionization.

Experimental Methodologies: Self-Validating Protocols

Standard high-throughput assays often fail for halogenated nitroquinolones. Kinetic solubility assays (solvent-shift methods using DMSO) will artificially overestimate the solubility of 8-FNQ due to metastable supersaturation. Similarly, standard filtration techniques will result in massive compound loss due to the non-specific binding of this highly lipophilic molecule to the filter membrane.

Below are the field-proven, self-validating protocols required to accurately profile 8-FNQ.

Protocol 1: High-Throughput Shake-Flask Method for LogD (pH 7.4)

Causality: Theoretical LogP calculators struggle with the complex electron-withdrawing interplay of ortho-fluoro/nitro systems. Empirical determination via the shake-flask method in an octanol/buffer system is mandatory[5].

  • Solvent Pre-saturation: Stir n-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 298.15K to ensure mutual saturation.

  • Spiking: Dissolve 8-FNQ in pure DMSO to create a 10 mM stock. Spike the stock into the biphasic system. Critical: The final DMSO concentration must be < 1% v/v to prevent co-solvent effects from altering the partition coefficient.

  • Equilibration: Shake the vials at 300 RPM for 60 minutes at 298.15K.

  • Phase Separation: Centrifuge at 4,000 x g for 15 minutes. Causality: Shaking creates microemulsions of octanol in water. Centrifugation is required to break these micelles; otherwise, the aqueous concentration will be artificially inflated.

  • Quantification: Sample both phases carefully, avoiding the meniscus. Dilute the octanol phase in methanol and quantify both phases via LC-MS/MS (MRM mode).

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. If the mass balance is < 90%, the assay is invalid (indicating precipitation at the interface or adsorption to the glass vial), and the initial spike concentration must be reduced.

Protocol 2: Isothermal Saturation for Thermodynamic Solubility

Causality: To overcome the high crystal lattice energy of 8-FNQ, we must measure the true equilibrium of the solid crystal with the solvent, avoiding DMSO entirely[5]. Furthermore, we utilize ultracentrifugation instead of filtration to prevent the lipophilic compound from adhering to PTFE/Nylon membranes.

  • Solid Dispensing: Add 2 mg of highly pure, crystalline 8-FNQ powder to a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of 50 mM PBS (pH 7.4).

  • Equilibration: Incubate in a thermoshaker at 298.15K and 500 RPM.

  • Longitudinal Sampling: Extract 50 µL aliquots at exactly 24, 48, and 72 hours. Causality: Planar quinolones can take over 48 hours to reach true thermodynamic equilibrium.

  • Phase Separation: Ultracentrifuge the extracted aliquots at 100,000 x g for 30 minutes at 298.15K.

  • Quantification: Dilute the clear supernatant in the mobile phase and quantify via HPLC-UV ( λmax​ ~ 245 nm).

  • Self-Validation (Equilibrium Check): Compare the calculated solubility at 48 hours and 72 hours. The assay is only validated if the variance between these two consecutive time points is < 5%. If the variance is > 5%, the system has not reached equilibrium, and shaking must continue to 96 hours.

Workflow Step1 1. Solid Dispensing (Isothermal Saturation) Step2 2. Buffer Addition (pH 7.4, 298.15K) Step1->Step2 Step3 3. Equilibration (24h, 48h, 72h) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Variance Check (<5% between timepoints?) Step5->Step6 Step6->Step3 No (>5%) Step7 7. Thermodynamic Solubility Validated Step6->Step7 Yes (<5%)

Fig 2: Self-validating isothermal saturation workflow for thermodynamic solubility.

Conclusion

The physicochemical profile of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is a textbook example of how targeted functional group substitutions dramatically alter molecular behavior. By replacing the traditional C3-carboxylic acid with a nitro group and introducing an 8-fluoro moiety, the molecule shifts from a moderately soluble zwitterion to a highly lipophilic, poorly soluble neutral species. Successfully advancing such intermediates requires abandoning generic high-throughput screens in favor of rigorous, self-validating thermodynamic assays.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating the Anticancer Potential of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in Cancer Cell Lines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, a novel quinoline derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, a novel quinoline derivative, for its potential anticancer activities. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for cancer cell line research.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2] Modifications to the quinoline ring, such as the introduction of fluorine and nitro groups, have been shown to modulate their therapeutic efficacy.[3][4] This document provides a systematic approach to characterizing the cytotoxic and mechanistic properties of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in various cancer cell lines.

Part 1: Initial Cytotoxicity Screening

The primary step in evaluating a potential anticancer compound is to determine its cytotoxic effects across a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50) and provides insights into the compound's potency and selectivity.

Recommended Cell Lines

A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. It is also crucial to include a non-cancerous cell line to evaluate general cytotoxicity and determine a therapeutic window.[5]

Cell Line Cancer Type Justification
MCF-7 Breast AdenocarcinomaRepresents estrogen receptor-positive breast cancer.[6]
A549 Lung CarcinomaA common model for non-small cell lung cancer.[7]
HCT-116 Colon CarcinomaA well-characterized colorectal cancer cell line.[7][8]
HeLa Cervical AdenocarcinomaA widely used and robust cancer cell line.[6]
K-562 Chronic Myelogenous LeukemiaRepresents a hematological malignancy.[6]
PC-3 Prostate CarcinomaA model for androgen-independent prostate cancer.[7]
NIH-3T3 or BHK-21 Non-cancerous FibroblastsTo assess selectivity and general cytotoxicity.[6][9]
Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[8]

In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

  • Selected human cancer and non-cancerous cell lines.[5][8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).[8]

  • 96-well flat-bottom plates.[8]

  • 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (dissolved in DMSO to create a stock solution).[8]

  • MTT solution (5 mg/mL in PBS).[8]

  • Solubilization buffer (e.g., DMSO or acidic isopropanol).[8]

  • Microplate reader.[8]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[8][10]

  • Compound Treatment: Prepare serial dilutions of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial screening.[5] Add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.[5][8]

  • Incubation: Incubate the plates for 48 to 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[5][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the log of the compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[5]

Part 2: Mechanistic Studies

Once the cytotoxic potential of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is established, the next step is to investigate its mechanism of action. Key areas to explore include the induction of apoptosis and effects on cell cycle progression.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

A Treat cells with 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one B Harvest and wash cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

  • Cell Treatment: Seed cells in 6-well plates and treat with 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.[8]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on the progression of the cell cycle.

Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Part 3: Investigating Molecular Targets

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways or by directly interacting with cellular components like DNA.[8][10]

Signaling Pathway Analysis

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often targeted by quinoline derivatives.[8]

Compound 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Protocol 4: Western Blotting

Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways, such as Akt, to confirm pathway inhibition.[8]

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., Akt, p-Akt).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.[8]

Protocol 5: DNA Fragmentation Assay

This assay provides qualitative evidence of apoptosis-induced DNA damage.[10]

  • Cell Treatment: Treat cells with the compound at concentrations below the IC50 for an extended period (e.g., overnight).[10]

  • DNA Extraction: Lyse the cells and extract the DNA using a digestion buffer containing proteinase K.[10]

  • Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel. The characteristic laddering pattern of DNA fragments indicates apoptosis.[10]

References

  • Abdelbaset, M. S., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 4815-4833.
  • Al-Trawneh, A. S., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Pharmaceuticals, 15(8), 932.
  • Bari, S. B., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220899.
  • Chandrabose, S., et al. (2013). Preliminary investigation of cytotoxic potential of 2-quinolone derivatives using in vitro and in vivo (solid tumor and liquid tumor) models of cancer. Arabian Journal of Chemistry, 10(Suppl 2), S2065-S2072.
  • El-Sayed, M. A. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Khan, I., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences, 13(4), 350-355.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5695-5714.
  • Bouonea, Y. O., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Medicinal Chemistry.
  • Bruno, B. J., et al. (2020). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 21(21), 8295.
  • Czerwonka, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(15), 4888.
  • Govinda, R. G., et al. (2013). New hydroxamic acid derivatives of fluoroquinolones: Synthesis and evaluation of antibacterial and anticancer properties. Chemical and Pharmaceutical Bulletin, 61(11), 1184-1191.
  • Hamdan, I. I., et al. (2020). Antibacterial and Anticancer Properties of New Fluoroquinolones. Asian Journal of Chemistry, 32(3), 569-580.
  • Jantová, S., et al. (2018).
  • Arabiyat, S., et al. (2017).
  • Arabiyat, S., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Frontiers in Chemistry, 9, 652482.
  • Salah, N. A., et al. (2014). Synthesis of Novel and Diverse 1, 4-dihydropyridine Analogues and their Antimicrobial and Anticancer Activities. Science Alert.
  • Sanna, M., et al. (2024).
  • Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5462.
  • Suaifan, G. A. R. Y., et al. (2019). Towards anticancer fluoroquinolones: A review article.
  • Czerwonka, A., et al. (2024).

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

Introduction: Unveiling the Potential of a Novel Quinolone Derivative The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum antibacterial activity.[] The introduction of a fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Quinolone Derivative

The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum antibacterial activity.[] The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, a class of potent antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2][3][4] Beyond their established antimicrobial properties, recent research has illuminated the potential of quinolone derivatives as anticancer agents, often by targeting human topoisomerases and inducing apoptosis in cancer cells.[5][6][7][8]

This application note provides a detailed guide for the in vitro evaluation of a novel compound, 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one . The presence of the fluoroquinolone core, combined with an 8-fluoro and a 3-nitro substitution, suggests a unique electronic and steric profile that warrants investigation for both antimicrobial and anticancer activities.[9] This document is intended for researchers, scientists, and drug development professionals, offering a framework of robust in vitro assays to elucidate the biological activity of this promising molecule. The protocols described herein are based on established methodologies for analogous compounds and are designed to be self-validating systems.

Anticipated Mechanisms of Action

Based on the structural features of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, two primary areas of biological activity are hypothesized:

  • Antimicrobial Activity : As a fluoroquinolone derivative, the compound is expected to exhibit antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV.[][3] The nitro group may also contribute to its antimicrobial potential, as some nitroquinolones have shown potent activity against various bacteria, including mycobacteria.[10]

  • Anticancer Activity : The quinolone core is a recognized pharmacophore in cancer research.[5][7][11] Fluoroquinolones can induce apoptosis in cancer cells by inhibiting human topoisomerase II.[6] A similar compound, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), has demonstrated cytotoxicity against cervical (HeLa) and melanoma (B16) cancer cell lines.[12] It is plausible that 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one shares this anticancer potential.

Part 1: In Vitro Antimicrobial Activity Assays

The initial screening of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one should focus on determining its spectrum of activity against a panel of clinically relevant bacterial strains.

Workflow for Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis Compound_Prep Prepare stock solution of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one MIC_Assay Determine Minimum Inhibitory Concentration (MIC) via broth microdilution Compound_Prep->MIC_Assay Bacterial_Culture Culture bacterial strains (Gram-positive & Gram-negative) Bacterial_Culture->MIC_Assay MBC_Assay Determine Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Data_Analysis Analyze MIC & MBC values MBC_Assay->Data_Analysis Conclusion Assess bacteriostatic vs. bactericidal activity Data_Analysis->Conclusion

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in DMSO. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be serially diluted as a reference.

    • Negative Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines whether the compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect.

Materials:

  • MIC plates from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Interpretation:

Result Interpretation
MBC ≈ MICBactericidal activity
MBC >> MICBacteriostatic activity

Part 2: In Vitro Anticancer Activity Assays

Evaluation of the anticancer potential of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one should begin with assessing its cytotoxicity against a panel of human cancer cell lines.

Workflow for Anticancer Activity Screening

cluster_0 Preparation cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action cluster_3 Data Analysis Compound_Prep Prepare stock solution of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one MTT_Assay Determine IC50 value using MTT or similar viability assay Compound_Prep->MTT_Assay Cell_Culture Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) Cell_Culture->MTT_Assay Apoptosis_Assay Investigate apoptosis induction (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Caspase_Assay Measure caspase activation Apoptosis_Assay->Caspase_Assay Data_Analysis Analyze IC50 and apoptosis data Caspase_Assay->Data_Analysis Conclusion Determine cytotoxic and apoptotic potential Data_Analysis->Conclusion

Caption: Workflow for in vitro anticancer activity screening.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

  • DMSO

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in complete medium. Replace the medium in the wells with the compound-containing medium.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest compound concentration.

    • Untreated Control: Cells in complete medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Potential Signaling Pathway for Anticancer Activity

Compound 8-Fluoro-3-nitro-1,4- dihydroquinolin-4-one Topoisomerase Inhibition of Topoisomerase II Compound->Topoisomerase DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Caspase_Activation Caspase Cascade Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized pathway for anticancer activity.

Summary of Key In Vitro Assays and Expected Outcomes

AssayPurposeKey ParameterExpected Outcome for an Active Compound
Antimicrobial
MIC AssayTo determine the lowest concentration that inhibits bacterial growth.MIC Value (µg/mL)Low MIC values against a broad spectrum of bacteria.
MBC AssayTo determine if the compound is bactericidal or bacteriostatic.MBC/MIC RatioAn MBC/MIC ratio close to 1 indicates bactericidal activity.
Anticancer
MTT AssayTo measure the cytotoxic effect on cancer cells.IC50 Value (µM)Low IC50 values against various cancer cell lines.
Annexin V/PI StainingTo quantify the induction of apoptosis.Percentage of Apoptotic CellsA significant increase in the percentage of apoptotic cells.

Conclusion

The in vitro assays detailed in this application note provide a comprehensive framework for the initial characterization of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one. By systematically evaluating its antimicrobial and anticancer properties, researchers can gain valuable insights into its therapeutic potential. The data generated from these protocols will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy models.

References

  • Al-Trawneh, S. A. (2018). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 23(3), 565. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]

  • Li, X., Zhao, Y., & Liu, Z. (2019). Quinolone hybrids and their anti-cancer activities: An overview. European Journal of Medicinal Chemistry, 165, 11-27. [Link]

  • MSD Manual Professional Edition. (2024). Fluoroquinolones. [Link]

  • Patel, S., & Taviad, P. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-6. [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. [Link]

  • Sanchez-Cuesta, L., & Rodriguez-Sargas, T. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(15), 4885. [Link]

  • Sharma, P. C., & Kumar, A. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy Research, 5(8), 4153-4159. [Link]

  • Strzempek, W., & Sapa, J. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 10(6), 674. [Link]

  • Artico, M., Mai, A., Sbardella, G., Massa, S., Musiu, C., Lostia, S., ... & La Colla, P. (1999). Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 9(12), 1651-1656. [Link]

  • Gáspár, A., & Lőrincz, Á. (2018). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. International Immunopharmacology, 54, 308-315. [Link]

  • Animated biology With arpan. (2023, October 27). Fluoroquinolones | How do fluoroquinolone antibiotics work? [Video]. YouTube. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2015). Fluoroquinolone Antimicrobial Drugs. In CADTH Common Drug Reviews. Canadian Agency for Drugs and Technologies in Health. [Link]

  • Hooper, D. C. (1995). Quinolone mode of action. A new model. Drugs, 49 Suppl 2, 10-15. [Link]

  • Zhang, G. F., Liu, X. F., Zhang, S., & Pan, B. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 144, 451-460. [Link]

  • Al-Suwaidan, I. A., Ahmed, A. M., & Al-Abdullah, A. A. (2013). Synthesis and in vitro biological evaluation of quinolone-based hydrazones as potential antidiabetic agents targeting key metabolic enzymes. ACS Omega, 8(30), 27163-27175. [Link]

  • Pedron, J., Boudot, C., Brossas, J. Y., Pinault, E., Bourgeade-Delmas, S., Sournia-Saquet, A., ... & Verhaeghe, P. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters, 11(4), 469-475. [Link]

  • Rajapakse, C. S., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., ... & Schrével, J. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139338. [Link]

  • Ren, H., An, H., Tao, J., & He, B. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509-2520. [Link]

  • ResearchGate. (2021). Synthesis, bioinformatics and biological evaluation of novel pyridine based on 8-hydroxyquinoline derivatives as antibacterial agents: DFT, molecular docking and ADME/T studies. [Link]

  • Qadri, S. M., Akhter, J., Ueno, Y., & Saldin, H. (1993). In vitro activity of eight fluoroquinolones against clinical isolates of Brucella melitensis. Annals of Saudi Medicine, 13(1), 37-40. [Link]

  • SciSpace. (2016). The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. [Link]

  • Al-Salahi, R., & Al-Omar, M. A. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 3(2), 23-33. [Link]

  • PubMed. (1993). Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates. [Link]

  • PubMed. (2007). The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. [Link]

  • MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. [Link]

Sources

Method

Protocols for dissolving 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

Application Note: Optimized Solubilization Protocols for 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one Chemical Profiling & Solvation Mechanics 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (CAS: 1955554-53-6) is a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solubilization Protocols for 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

Chemical Profiling & Solvation Mechanics

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (CAS: 1955554-53-6) is a highly specialized intermediate utilized in the synthesis of fluoroquinolone-based antibiotics and targeted kinase inhibitors[1]. While its structural features make it highly valuable for drug discovery, they also impart profound physicochemical challenges, specifically regarding solubility.

To successfully formulate this compound, researchers must understand the causality behind its insolubility:

  • High Crystal Lattice Energy: The planar 1,4-dihydroquinolin-4-one core promotes tight π−π stacking in the solid state, requiring significant energy to disrupt the crystal lattice.

  • Intermolecular Hydrogen Bonding: The N-H donor and the C=O acceptor form robust intermolecular networks.

  • Electronic Effects: The strongly electron-withdrawing 3-nitro and 8-fluoro groups polarize the molecule but increase its overall lipophilicity. However, the electron-withdrawing nature of the 3-nitro group increases the acidity of the N1 proton, allowing for base-catalyzed dissolution via salt formation under strictly alkaline conditions.

To overcome these barriers, solvation strategies must either employ strong polar aprotic solvents (to disrupt hydrogen bonds) or utilize pH manipulation to ionize the molecule[2].

Mechanism Compound 8-Fluoro-3-nitro- 1,4-dihydroquinolin-4-one Factors Solubility Barriers Compound->Factors Solvents Solvation Strategy Compound->Solvents Hbond Intermolecular H-Bonding Factors->Hbond PiPi Pi-Pi Stacking (Planar Core) Factors->PiPi DMSO_mech Aprotic Polarity (Disrupts H-Bonds) Solvents->DMSO_mech Base_mech Alkaline pH (Deprotonates NH) Solvents->Base_mech DMSO_mech->Hbond Overcomes Base_mech->PiPi Electrostatic Repulsion

Caption: Logical relationship between the chemical barriers of the quinolone core and solvation strategies.

Empirical Solubility Data Summary

The following table outlines the expected solubility profile based on the physicochemical properties of 3-nitroquinolone derivatives.

Solvent SystemSolubilization CapacitySuitabilityMechanistic Rationale
Water (pH 7.0) < 0.1 mg/mLPoorHigh lattice energy and hydrophobicity prevent aqueous integration.
Ethanol (100%) < 1.0 mg/mLPoorProtic nature is insufficient to break intrinsic H-bond networks.
0.1 M NaOH 5 - 10 mg/mLGoodDeprotonation of the N1 proton yields a water-soluble sodium salt.
DMSO (100%) 10 - 25 mg/mLExcellentStrong aprotic H-bond acceptor disrupts the quinolone lattice.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Each methodology includes a built-in validation step to ensure the compound is in a true solution rather than a colloidal suspension, which is a common source of false negatives in biological assays.

G Start Solid Compound (CAS: 1955554-53-6) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro Biochemical InVivo In Vivo Studies (Animal Models) Decision->InVivo Animal PK/PD DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO Formulation Co-solvent System (10% DMSO, 10% EtOH, 40% PEG-400, 40% Saline) InVivo->Formulation Aqueous Dilute in Assay Buffer (Final DMSO ≤ 1%) DMSO->Aqueous Admin IP or IV Administration Formulation->Admin

Caption: Experimental workflow for preparing in vitro and in vivo formulations of the target compound.

Protocol A: Master Stock Preparation for In Vitro Assays (10 mM)

Causality Insight: Dimethyl sulfoxide (DMSO) is utilized because its sulfoxide moiety acts as a powerful hydrogen-bond acceptor, effectively dismantling the N-H...O=C networks of the quinolone core without altering the molecule's covalent structure[2].

  • Weighing: Accurately weigh 2.08 mg of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (MW 208.14 g/mol ) into a sterile, light-protected microcentrifuge tube. (Note: Nitroaromatics can be sensitive to prolonged UV exposure).

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, place the tube in a sonicating water bath at 37°C for 5–10 minutes.

  • Self-Validation Step (Crucial): Centrifuge the tube at 10,000 × g for 3 minutes.

    • Pass: No visible pellet at the bottom of the tube; solution is a clear, pale yellow/amber.

    • Fail: A pellet indicates incomplete dissolution. Add an additional 1.0 mL of DMSO to create a 5 mM stock and repeat sonication.

Protocol B: Aqueous Dilution for Cellular Assays

Causality Insight: Direct injection of high-concentration DMSO stocks into aqueous buffers causes "solvent shock," leading to rapid precipitation (crashing out) of the hydrophobic compound. Gradual dilution prevents nucleation.

  • Pre-warming: Ensure both the 10 mM DMSO stock and the target aqueous buffer (e.g., PBS or DMEM) are warmed to 37°C.

  • Dilution: While vortexing the aqueous buffer, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 100 μ M requires a 1:100 dilution). Do not exceed a final DMSO concentration of 1.0% v/v to prevent cellular toxicity.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer, blanked against the buffer + 1% DMSO.

    • Pass: OD600​<0.05 . The compound is in true solution.

    • Fail: OD600​≥0.05 . Turbidity indicates the formation of micro-precipitates. You must lower the final compound concentration or include a surfactant (e.g., 0.1% Tween-20).

Protocol C: Co-Solvent Formulation for In Vivo Administration

Causality Insight: For animal models (e.g., murine xenografts), 100% DMSO is lethal. A step-wise co-solvent system is mandatory to maintain the compound in solution while reducing DMSO to tolerable levels. Based on established pharmacological protocols for highly insoluble 1,4-dihydroquinolin-4-one derivatives, a mixture of 10% DMSO, 10% Ethanol, 40% PEG-400, and 40% Saline provides optimal biocompatibility and systemic exposure[3].

  • Primary Solvation: Dissolve the required dose of the compound in 10% of the final target volume using 100% DMSO. Vortex until completely clear.

  • Co-Solvent Addition: Add 10% of the final volume using absolute Ethanol. Vortex for 30 seconds.

  • Surfactant/Polymer Addition: Add 40% of the final volume using PEG-400. Mix thoroughly by pipetting. The high viscosity of PEG-400 prevents the compound from nucleating.

  • Aqueous Phase: Finally, add 40% of the final volume using sterile 0.9% Saline. Add the saline dropwise while continuously vortexing the mixture.

  • Self-Validation Step: Draw the final formulation into a syringe equipped with a 27-gauge needle.

    • Pass: The liquid passes through the needle smoothly with no resistance, indicating the absence of micro-crystals that could cause an embolism during IV/IP injection.

References

  • Product Index - AA Blocks. AA Blocks Catalog (CAS: 1955554-53-6). Verified chemical identity and molecular properties of 8-fluoro-3-nitro-1,4-dihydroquinolin-4-one. Available at:[Link]

  • A small molecule targeting mutagenic translesion synthesis improves chemotherapy. National Institutes of Health (NIH) / PMC. Demonstrates the in vivo formulation standard (10% DMSO, 10% ethanol, 40% PEG-400, 50% saline) for highly insoluble 1,4-dihydroquinolin-4-one derivatives. Available at:[Link]

  • Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Details the use of DMSO for the primary solvation of quinazoline and quinoline structural analogs prior to biological screening. Available at: [Link]

Sources

Application

Application Notes and Protocols for Target-Based Screening with 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

Introduction: The Quinolinone Scaffold and the Promise of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in Kinase Inhibition The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Scaffold and the Promise of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Derivatives of quinoline have demonstrated a remarkable breadth of therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory effects.[1][3][4] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of biological and physicochemical properties to achieve desired therapeutic outcomes.[2]

Within this broad class, 4-quinolone derivatives have been particularly impactful, forming the basis of many synthetic drugs.[3] The introduction of a fluorine atom, a common strategy in modern drug design, can significantly enhance metabolic stability, binding affinity, and cell permeability.[5] The specific compound, 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, incorporates this feature along with a nitro group, which can act as a key pharmacophore for interaction with biological targets.

While the precise biological targets of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one are still under active investigation, the structural similarities to known ATP-competitive inhibitors of protein kinases suggest its potential as a modulator of kinase activity. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This document provides a detailed guide for utilizing 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in a target-based screening campaign against a hypothetical tyrosine kinase, "TK-X," to determine its inhibitory potency and selectivity.

Principle of the Assay: Fluorescence Polarization (FP) Competitive Binding

To quantify the interaction between 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one and its putative kinase target, a fluorescence polarization (FP) competitive binding assay is proposed. This in-solution, homogeneous assay is a robust and widely used method in high-throughput screening (HTS) for its simplicity and sensitivity.[6][7]

The principle of FP is based on the rotational motion of fluorescent molecules in solution.[8] When a small, fluorescently labeled molecule (the "tracer") is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this tracer binds to a much larger molecule, such as a protein kinase, its rotational motion is significantly slowed. This results in a higher degree of polarization of the emitted light.[6]

In a competitive binding assay, a fixed concentration of the kinase and a fluorescently labeled tracer (a known ligand for the kinase) are incubated together. This results in a high FP signal. When an unlabeled competing ligand, such as 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, is introduced, it displaces the tracer from the kinase's binding site. This displacement leads to an increase in the population of free, rapidly tumbling tracer, and consequently, a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.[9]

FP_Principle cluster_0 High Polarization cluster_1 Low Polarization Kinase Kinase Complex Kinase-Tracer Complex (Slow Tumbling) Kinase->Complex Binding Tracer Tracer Tracer->Complex Free_Tracer Free Tracer (Fast Tumbling) Complex->Free_Tracer Displacement by Test Compound Test_Compound 8-Fluoro-3-nitro- 1,4-dihydroquinolin-4-one Bound_Kinase Kinase-Compound Complex Test_Compound->Bound_Kinase Kinase_2 Kinase Kinase_2->Bound_Kinase Binding

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Experimental Protocols

Part 1: Reagent Preparation

1.1 Assay Buffer:

  • 50 mM HEPES, pH 7.5

  • 150 mM NaCl

  • 10 mM MgCl₂

  • 1 mM DTT

  • 0.01% (v/v) Triton X-100

  • Expert Insight: The inclusion of a non-ionic detergent like Triton X-100 is crucial to prevent non-specific binding of the compounds to the microplate surface and to minimize protein aggregation. DTT is included to maintain a reducing environment, which is often necessary for kinase stability and activity.

1.2 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one Stock and Dilution Series:

  • Prepare a 10 mM stock solution of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one in 100% DMSO.

  • Perform a serial dilution in 100% DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM down to 0.1 µM). A 10-point, 3-fold dilution series is recommended.

  • Create an intermediate dilution plate by diluting the DMSO serial dilutions 1:50 into Assay Buffer. This will result in a 2X final assay concentration with a constant 2% DMSO concentration.

1.3 Recombinant Kinase (TK-X) and Fluorescent Tracer Preparation:

  • Dilute the recombinant TK-X kinase and the fluorescently labeled tracer to a 2X final concentration in Assay Buffer.

  • Trustworthiness Check: The optimal concentrations of kinase and tracer must be determined empirically through a saturation binding experiment prior to compound screening. The goal is to use the lowest concentration of kinase that gives a robust signal window (typically a change in polarization of at least 100 mP) and a tracer concentration at or below its Kd for the kinase.[9]

Part 2: Assay Procedure (384-well format)
  • Compound Addition: Using an acoustic dispenser or a multichannel pipette, add 5 µL of the 2X intermediate compound dilutions to the wells of a black, low-volume 384-well microplate. Include wells with 2% DMSO in Assay Buffer as "no compound" controls (for high FP signal) and wells with a known potent inhibitor or buffer alone as "background" controls (for low FP signal).

  • Kinase Addition: Add 5 µL of the 2X kinase solution to all wells except the background control wells (add 5 µL of Assay Buffer to these).

  • Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Tracer Addition: Add 10 µL of the 2X tracer solution to all wells. The final reaction volume will be 20 µL.

  • Equilibration: Seal the plate, mix gently, and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a microplate reader equipped with appropriate filters for the chosen fluorophore and capable of measuring fluorescence polarization.[10]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Dilution Prepare 2X Compound Serial Dilution Add_Compound 1. Add 5 µL of 2X Compound to Plate Compound_Dilution->Add_Compound Reagent_Prep Prepare 2X Kinase and 2X Tracer Solutions Add_Kinase 2. Add 5 µL of 2X Kinase Reagent_Prep->Add_Kinase Add_Tracer 4. Add 10 µL of 2X Tracer Reagent_Prep->Add_Tracer Add_Compound->Add_Kinase Incubate_1 3. Incubate 15 min at RT Add_Kinase->Incubate_1 Incubate_1->Add_Tracer Incubate_2 5. Incubate 60 min at RT (Protected from Light) Add_Tracer->Incubate_2 Read_Plate 6. Measure Fluorescence Polarization Incubate_2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the FP-based kinase inhibition assay.

Part 3: Data Analysis
  • Calculate Percent Inhibition: The raw polarization data (in mP units) is used to calculate the percentage of inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

    • mP_sample: Polarization value of the well with the test compound.

    • mP_high_control: Average polarization of the "no compound" (e.g., 2% DMSO) wells.

    • mP_low_control: Average polarization of the background wells (e.g., buffer only or potent inhibitor).

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.

Data Presentation: Hypothetical Selectivity Profile

To assess the selectivity of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, it should be tested against a panel of related kinases. The resulting IC₅₀ values can be summarized in a table for easy comparison.

Kinase TargetIC₅₀ (nM) of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one
TK-X 50
TK-Y850
TK-Z>10,000
SK-A (Ser/Thr)>10,000

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide outlines a robust, target-based screening protocol for evaluating the inhibitory activity of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one against a protein kinase target using fluorescence polarization. A potent and selective "hit" from this primary assay would warrant further investigation, including:

  • Orthogonal Assays: Validating the inhibitory activity using a different assay format, such as a filter-binding assay or a luminescence-based kinase activity assay, to rule out artifacts from the primary screen.[11][12]

  • Mechanism of Action Studies: Performing enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

  • Cell-Based Assays: Assessing the compound's ability to inhibit the target kinase in a cellular context, for example, by measuring the phosphorylation of a known downstream substrate via Western blotting.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one to improve potency and selectivity.[13]

By following these protocols, researchers can effectively characterize the interaction of novel compounds like 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one with their intended targets, a critical step in the journey of drug discovery.

References

Sources

Method

Application Note: Scalable Synthesis of 8-Nitrofluoroquinolone Synthons

Introduction & Mechanistic Rationale The 8-nitrofluoroquinolone scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for compounds with potent broad-spectrum antibacterial[1], anti-H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 8-nitrofluoroquinolone scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for compounds with potent broad-spectrum antibacterial[1], anti-Helicobacter pylori[2], and emerging antiproliferative properties[3]. The core synthon required for these derivatives is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Direct nitration of the standard fluoroquinolone nucleus using fuming HNO₃ fails to introduce a nitro group at the C-8 position due to the highly deactivated nature of the heterocyclic core[4]. Consequently, a de novo ring construction starting from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is mandatory[5]. This application note details an optimized, highly scalable process chemistry route that eliminates the need for tedious column chromatography, suppresses thermal degradation, and achieves >90% yields across key cyclization steps[5].

Process Flow Visualization

G A 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (Starting Material) B Acid Chloride Intermediate (SOCl2, Reflux) A->B Chlorination (IPC: Gas cessation) C Acrylate Adduct (Ethyl 3-(N,N-dimethylamino)acrylate) B->C Condensation (IPC: Distill excess SOCl2) D Cyclopropylamino Acrylate (Cyclopropylamine, Toluene) C->D Amine Exchange (IPC: Amine displacement) E Quinolone Ester (K2CO3, DMF, 85°C) D->E Base-Catalyzed Cyclization (IPC: LCMS mass shift) F 8-Nitrofluoroquinolone Synthon (Methanolic HCl, Reflux) E->F Acidic Hydrolysis (IPC: Ester disappearance)

Figure 1: Scalable synthetic workflow for the 8-nitrofluoroquinolone synthon.

Strategic Process Optimizations & Causality

To transition this synthesis from discovery-scale to a robust 50-gram+ scale, several critical mechanistic adjustments were made to the traditional Grohe-Petersen reaction conditions[5]:

  • Thionyl Chloride Management: In traditional methods, residual SOCl₂ is often left in the mixture. However, SOCl₂ aggressively reacts with the electron-rich enamine (ethyl 3-(N,N-dimethylamino)acrylate) used in the condensation step. Vacuum distillation of the crude acid chloride is implemented to prevent complex impurity profiles[5].

  • Thermodynamic Control of Cyclization: The 8-nitro group strongly withdraws electron density, highly activating the C2-chlorine for nucleophilic aromatic substitution (S_NAr). Traditional protocols utilized harsh temperatures (160 °C), which led to thermal degradation, tar formation, and a maximum yield of ~65% requiring column chromatography[5]. By lowering the cyclization temperature to 85 °C, the reaction proceeds cleanly, allowing the product to be purified by a simple ethanol wash[5].

  • Orthogonal Hydrolysis: Acidic hydrolysis (Methanolic HCl) is strictly preferred over basic hydrolysis. Hydroxide ions can act as nucleophiles and displace the highly activated C7-chlorine or C6-fluorine via S_NAr, leading to unwanted hydroxylated byproducts. Acidic conditions selectively cleave the ester while preserving the halogenated aromatic core[5].

Step-by-Step Self-Validating Protocols

The following protocols are designed for a 50-gram scale output and incorporate In-Process Controls (IPCs) to create a self-validating workflow.

Phase 1: Activation & Acrylation
  • Chlorination: Charge a 1 L round-bottom flask with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (55.0 g, 0.216 mol), thionyl chloride (150 mL), and anhydrous DMF (0.5 mL, as a Vilsmeier-Haack catalyst). Reflux under a nitrogen atmosphere for 4 hours.

    • Self-Validation Checkpoint: The initial suspension will transition to a clear solution. The cessation of HCl/SO₂ gas evolution indicates complete conversion to the acid chloride.

  • Distillation: Distill off the excess thionyl chloride under reduced pressure to yield the crude acid chloride as a viscous oil[5]. Dissolve this oil in anhydrous toluene (100 mL).

  • Condensation: In a separate 2 L flask, prepare a solution of ethyl 3-(N,N-dimethylamino)acrylate (34.0 g, 0.238 mol) and triethylamine (26.2 g, 0.259 mol) in anhydrous toluene (200 mL). Cool to 0–5 °C.

  • Add the acid chloride solution dropwise over 1 hour, maintaining the internal temperature below 10 °C. Stir for an additional 2 hours at room temperature.

    • Self-Validation Checkpoint: An immediate color change to deep yellow/orange and the precipitation of triethylamine hydrochloride salts confirm the condensation is proceeding successfully.

Phase 2: Amination & Cyclization
  • Amine Exchange: To the crude reaction mixture from Phase 1, add cyclopropylamine (13.6 g, 0.238 mol) dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint: The displacement of dimethylamine gas can be observed alongside a mild exotherm. TLC (Hexane:EtOAc 7:3) will show the complete disappearance of the acrylate adduct.

  • Workup: Wash the organic layer with water (2 × 200 mL) to remove salts. Dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the cyclopropylamino acrylate intermediate.

  • Cyclization: Dissolve the intermediate in anhydrous DMF (250 mL) and add anhydrous K₂CO₃ (59.7 g, 0.432 mol). Heat the mixture strictly to 85 °C for exactly 2 hours[5].

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice (1 kg) under vigorous stirring. Filter the resulting precipitate and wash extensively with cold ethanol (3 × 100 mL).

    • Self-Validation Checkpoint: The intermediate (ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) will isolate as a bright solid. The yield should be ~93%[5]. LCMS will confirm the loss of HCl (M-36 shift).

Phase 3: Hydrolysis to Final Synthon
  • Acidic Cleavage: Suspend the ester (approx. 70 g) in a mixture of methanol (300 mL) and 6N HCl (100 mL). Reflux the suspension for 4 hours[5].

    • Self-Validation Checkpoint: The ester will initially dissolve, followed by the precipitation of the free carboxylic acid as the reaction progresses.

  • Final Isolation: Cool the reaction mixture to 5 °C. Filter the precipitated product, wash with cold water (2 × 100 mL), and then with cold ethanol (50 mL). Dry the solid under vacuum at 60 °C for 12 hours.

    • Self-Validation Checkpoint: Yield should be ~93%[5]. IR spectroscopy will validate success via the disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500-3000 cm⁻¹).

Quantitative Data & Yield Comparison

The table below summarizes the critical process metrics, demonstrating the superiority of the optimized scale-up route over traditional discovery-scale methodologies.

Process ParameterTraditional MethodOptimized Scale-Up MethodMechanistic Causality / Impact
SOCl₂ Management Co-evaporation / NoneVacuum DistillationPrevents side reactions with the electron-rich enamine; drastically improves purity.
Cyclization Temp. 160 °C85 °C8-NO₂ group highly activates S_NAr; high temperatures cause unnecessary thermal degradation.
Cyclization Time > 4 hours2 hoursFaster kinetics achieved due to the strongly electron-withdrawing nitro group.
Purification Column ChromatographyCold Ethanol WashElimination of thermal byproducts allows for simple, scalable trituration.
Cyclization Yield ~65%93%Lower temperature preserves product integrity and maximizes mass recovery.
Overall Scalability Low (Gram scale)High (50+ Gram scale)Avoidance of chromatography enables multi-kilogram pilot plant potential.

References

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives Source: Molecules (MDPI), 2007, 12(6), 1240-1258. URL:[Link]

  • Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori Source: Molecules (MDPI), 2017, 22(1), 78. URL:[Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities Source: Journal of Advanced Research (via NCBI PMC), 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one. This guide is designed for researchers, medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical scaffold. The quinolone core is prevalent in a wide array of therapeutic agents, and mastering its synthesis is crucial for advancing research and development.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and significantly improve the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the synthesis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one.

Q1: What is the most common synthetic strategy for this class of compounds?

The most established and versatile method for constructing the 4-quinolone core is the Gould-Jacobs reaction .[3][4] This multi-step synthesis typically begins with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system. For your target molecule, the logical starting aniline is 2-fluoro-6-nitroaniline .

Q2: My overall yield is consistently low. What are the primary factors?

Low yields in this synthesis are a frequent challenge, often stemming from two key areas:

  • Deactivated Starting Material: The starting aniline, 2-fluoro-6-nitroaniline, contains two strong electron-withdrawing groups (EWG) ortho and para to the cyclization site. These EWGs decrease the nucleophilicity of the aromatic ring, making the crucial ring-closing electrocyclization step more difficult and requiring more forceful conditions.[5]

  • High-Temperature Cyclization: The thermal cyclization step typically requires temperatures exceeding 250 °C.[1][5] At such high temperatures, the starting materials, intermediates, and even the final product can decompose, leading to the formation of tar and a significant reduction in isolated yield.[5][6]

Q3: How is the nitro group at the 3-position typically introduced?

Introducing a nitro group at the C-3 position is not a direct outcome of the standard Gould-Jacobs reaction. The standard reaction yields a carboxyl or carboalkoxy group at this position.[3] There are two primary strategies to consider for introducing the 3-nitro group:

  • Post-Cyclization Nitration: The most direct, though often challenging, approach is to first synthesize the 8-fluoro-1,4-dihydroquinolin-4-one core via the Gould-Jacobs reaction (followed by hydrolysis and decarboxylation) and then perform an electrophilic nitration. This can be problematic due to the potential for multiple nitration sites or harsh reaction conditions causing decomposition.

  • Modified Acrylate Substrate: A more elegant but substrate-dependent approach involves using a nitro-containing three-carbon unit instead of a malonate derivative. For instance, reacting 2-fluoro-6-nitroaniline with a reagent like ethyl 3-ethoxy-2-nitroacrylate could theoretically lead to the desired product in a more convergent manner. However, the synthesis and stability of such a nitro-acrylate reagent can be a significant challenge in itself.

This guide will focus primarily on optimizing the formation of the quinolone core, which is the foundational challenge.

Q4: I'm observing significant charring during the cyclization. How can this be mitigated?

Charring is a clear sign of thermal decomposition. To address this, you should focus on:

  • Solvent Choice: Use a high-boiling, inert solvent to ensure even and controlled heat transfer. Diphenyl ether and Dowtherm A are standard choices that can maintain the required temperature without superheating.[5] Using a suitable solvent can improve yields significantly.[5]

  • Precise Temperature Control: Avoid exceeding the optimal cyclization temperature. A slightly lower temperature for a longer duration may be preferable to a higher temperature for a shorter time.[5]

  • Alternative Cyclization Methods: Consider modern techniques that can facilitate cyclization under milder conditions. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by minimizing the window for decomposition.[1][6][7] Additionally, the use of catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote cyclization at lower temperatures.[7]

Section 2: In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific issues encountered during the synthesis.

Workflow: Gould-Jacobs Synthesis Pathway

The general workflow for forming the quinolone core is illustrated below.

G A 2-Fluoro-6-nitroaniline C Step 1: Condensation (100-130 °C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Anilidomethylenemalonate Intermediate C->D EtOH byproduct removed E Step 2: Thermal Cyclization (>250 °C) D->E F Ethyl 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G Step 3: Hydrolysis & Decarboxylation (Optional) F->G H 8-Fluoro-1,4-dihydroquinolin-4-one G->H

General workflow for the Gould-Jacobs reaction.
Problem 1: Incomplete Condensation (Step 1)

You notice a significant amount of unreacted 2-fluoro-6-nitroaniline remaining after the initial condensation step with DEEM.

Possible CauseScientific Rationale & Solution
Insufficient Reaction Time/Temp The condensation is a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM.[1] While this step is generally faster than the cyclization, it still requires sufficient thermal energy. Solution: Ensure the reaction mixture is heated to at least 100-130 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aniline spot has been consumed.[1]
Steric Hindrance The ortho-fluoro substituent on the aniline can sterically hinder the approach to the nitrogen, slowing the reaction. Solution: Use a slight excess (1.1-1.2 equivalents) of DEEM to drive the reaction to completion. Some protocols also utilize microwave irradiation, which can significantly accelerate this step, sometimes completing it in minutes.[7]
Moisture in Reaction The presence of water can hydrolyze the DEEM reagent. Solution: Ensure all glassware is oven-dried and use anhydrous reagents and solvents where applicable.
Problem 2: Low Yield or Failure of Thermal Cyclization (Step 2)

The condensation intermediate is formed successfully, but the subsequent high-temperature cyclization gives a low yield of the desired quinolone.

Possible CauseScientific Rationale & Solution
Insufficient Temperature The thermal cyclization is a 6-electron electrocyclization, a type of pericyclic reaction with a high activation energy barrier.[1] Insufficient temperature will result in a sluggish or failed reaction. Solution: The choice of a high-boiling solvent is critical. Use a solvent that can maintain a stable temperature of ~250 °C or higher. See Table 2 for solvent options. Ensure the reaction is heated for the required duration (often 30-60 minutes).
Thermal Decomposition As discussed, high temperatures can cause unwanted side reactions and decomposition.[5] The nitro group can further sensitize the molecule to thermal breakdown. Solution: Implement precise temperature control using a sand bath or high-temperature heating mantle with a thermocouple. Avoid "hot spots." Consider a time-temperature study to find the optimal balance; sometimes a slightly lower temperature for a longer period is beneficial.[6] For a more advanced approach, microwave-assisted synthesis allows for rapid, uniform heating to a precise setpoint, minimizing degradation.[6]
Catalyst Not Used For particularly stubborn cyclizations, thermal energy alone may be insufficient without causing extensive decomposition. Solution: Employ a catalyst to lower the activation energy. Eaton's reagent (7.5% P₂O₅ in MeSO₃H) is a well-documented acidic catalyst for promoting this type of cyclization under significantly milder conditions than purely thermal methods.[7]
Troubleshooting Flowchart for Cyclization

G start Low Yield in Cyclization Step? temp_check Is Reaction Temp > 250°C? start->temp_check No solvent_check Using High-Boiling Solvent (e.g., Diphenyl Ether)? temp_check->solvent_check Yes increase_temp Action: Increase Temperature or Switch to Higher-Boiling Solvent temp_check->increase_temp No decomp_check Is Charring/Decomposition Observed? solvent_check->decomp_check Yes use_solvent Action: Use Appropriate High-Boiling Solvent (See Table 2) solvent_check->use_solvent No optimize_cond Action: Reduce Temp Slightly, Increase Time. Ensure Precise Control. decomp_check->optimize_cond Yes use_mw_cat Advanced Solution: Use Microwave Synthesis or Add Eaton's Reagent Catalyst decomp_check->use_mw_cat No, but yield still low optimize_cond->use_mw_cat

Decision tree for troubleshooting the cyclization step.
Problem 3: Difficult Product Purification

The final product is obtained as a dark, oily, or impure solid that is difficult to crystallize.

Possible CauseScientific Rationale & Solution
Tarry Byproducts High-temperature reactions often produce polymeric or tar-like side products that inhibit crystallization. Solution: After the cyclization reaction, cool the mixture and precipitate the crude product by adding a large volume of an anti-solvent like hexanes or diethyl ether.[5] Filter the resulting solid. This initial solid can then be subjected to recrystallization.
Inappropriate Recrystallization Solvent The product may be too soluble or insoluble in common solvents. Solution: A solvent screen is necessary. For quinolones, Dimethylformamide (DMF), ethanol, or acetonitrile are often good starting points for recrystallization.[5][6] If the product is still impure, column chromatography on silica gel may be required, although this can be challenging for low-solubility compounds.

Section 3: Data & Protocols

Table 1: Comparison of Reaction Conditions for Quinolone Synthesis
ParameterClassical Thermal MethodMicrowave-Assisted Method
Temperature >250 °C[1][5]250-300 °C[6]
Reaction Time 30 - 120 minutes[1]5 - 20 minutes[6]
Typical Yields Often low to moderate, highly substrate-dependentOften significantly higher, with less decomposition[6][7]
Advantages Requires standard laboratory equipmentRapid optimization, higher yields, less thermal degradation[1]
Disadvantages Long reaction times, potential for decomposition[5]Requires specialized microwave reactor
Table 2: Common High-Boiling Solvents for Thermal Cyclization
SolventBoiling Point (°C)Notes
Diphenyl ether259Commonly used, provides excellent heat transfer.[5]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl.
Mineral Oil>300Inexpensive and inert, but can be difficult to remove.[5]
1,2,4-Trichlorobenzene214Lower boiling point, may not be suitable for all substrates.[5]
Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted based on laboratory-scale and safety assessments. Always use appropriate personal protective equipment (PPE).

Protocol 1: Classical Thermal Synthesis of Ethyl 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine 2-fluoro-6-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.2 eq).[1]

  • Heat the neat mixture in an oil bath at 120-130 °C for 2 hours. Monitor by TLC to confirm the formation of the intermediate.

  • Cool the mixture slightly and remove the ethanol byproduct under reduced pressure. The product should be a viscous oil or a solid.

  • Cyclization: To the flask containing the crude intermediate, add a high-boiling solvent (e.g., 5-10 mL of diphenyl ether per gram of intermediate).[5]

  • Equip the flask with a reflux condenser and heat the mixture in a sand bath to 250-260 °C for 30-45 minutes. The solution will likely darken significantly.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add an equal volume of hexanes or diethyl ether to precipitate the product.

  • Stir the resulting slurry at room temperature for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the solid with additional hexanes or ether to remove the high-boiling solvent.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as hot DMF or ethanol, to obtain the pure ester.[5]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a 2-5 mL microwave vial, add 2-fluoro-6-nitroaniline (1.0 eq) and DEEM (3.0 eq). The excess DEEM can serve as both reagent and solvent.[6]

  • Add a magnetic stir bar and securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Heat the mixture to 250 °C and hold for 10-15 minutes.[6] (Note: This is a starting point; optimization of time and temperature is recommended).

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate should form.

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol.[6]

  • Dry the resulting solid under vacuum. The product is often of high purity without further recrystallization.

References
  • Gould–Jacobs reaction. In: Wikipedia. Accessed March 21, 2026. [Link]

  • Cuevas-Yañez, E. et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. 2004. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. Accessed March 21, 2026. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. 2024. [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics. 2021. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 8-fluoro-3-nitro-1,4-dihydroquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 8-fluoro-3-nitro-1,4-dihydroquinolin-4-one —a critical intermediate in the development of fluoroquinolone antibiotics.

Historically, the quinolone class of antibacterials evolved from nalidixic acid, which was originally discovered as a byproduct during chloroquine synthesis[1],[2]. Today, the targeted nitration of the quinolone core remains a synthetic challenge due to competing electronic effects and the highly exothermic nature of the reaction. This guide provides mechanistic insights, validated protocols, and analytical logic to help you minimize byproducts and maximize your yield.

Mechanistic Workflow & Byproduct Formation

The direct nitration of 8-fluoro-4-hydroxyquinoline (the tautomer of 8-fluoro-1,4-dihydroquinolin-4-one) proceeds via electrophilic aromatic substitution. The hydroxyl/oxo group at the C-4 position strongly activates the ring, directing the nitronium ion predominantly to the C-3 position[3]. However, the synthesis is complicated by the fluorine atom at C-8, which alters the electron density of the fused benzene ring, and the highly exothermic nature of the reaction, which can lead to runaway oxidation[4].

ReactionPathway SM 8-Fluoro-4-hydroxyquinoline (Starting Material) Nitration Nitration (HNO3) Electrophilic Substitution SM->Nitration Target 8-Fluoro-3-nitro-4-quinolone (Target Product) Nitration->Target Kinetic Control Regio 6-Nitro Regioisomer (Byproduct) Nitration->Regio Competing Directing Effects Over 3,6-Dinitro Derivative (Byproduct) Nitration->Over Excess HNO3 / High Temp Ox Oxidative Degradation (Tar/Quinones) Nitration->Ox Poor Heat Dissipation

Reaction pathway and byproduct formation in 8-fluoro-4-quinolone nitration.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a high percentage of the 6-nitro regioisomer instead of the desired 3-nitro product? A: Regioselectivity is a significant challenge in this synthesis. While the C-4 oxygen activates the C-3 position, the electronic effects of the C-8 fluorine can inadvertently activate the C-6 position, leading to the formation of 6-nitro regioisomers[3]. To favor the 3-nitro product, you must rely on kinetic control by keeping temperatures low (e.g., 5°C) during the initial acid addition, or utilize a rapid high-temperature method in a moderating solvent like propionic acid[5].

Q2: How do I prevent oxidative degradation and tar formation during nitration? A: Nitric acid acts as a strong oxidant. The nitration of 4-hydroxyquinoline is a vigorous exothermic reaction; inadequate heat dissipation causes runaway reactions, decomposition of the product, and the formation of unwanted tar through over-nitration or oxidation[4]. Ensure your reactor is jacketed with an efficient cooling system. If using the propionic acid method, strictly limit the reaction time at 125°C to 10 minutes[5].

Q3: Are there alternative synthetic routes if direct nitration continues to fail? A: Yes. If direct electrophilic nitration yields intractable byproduct mixtures, consider the ipso-nitration of 3-carboxy-4-quinolones. Recent green chemistry methodologies utilize copper nanoparticles (e.g., chitosan-supported Cu-NPs) to facilitate decarboxylative nitration at the 3-position. This approach is highly regioselective and significantly reduces over-nitration[6],[7].

Quantitative Data on Reaction Conditions

The table below summarizes the expected byproduct profiles based on different nitration conditions. Use this data to calibrate your experimental design.

Reaction ConditionPrimary Product YieldMajor ByproductByproduct YieldMechanistic Cause
HNO₃ / H₂SO₄ (5°C) ~50% (3-Nitro)6-Nitro Isomer~20-30%Kinetic control favors C-3, but C-6 competes due to electronic effects[3].
HNO₃ / H₂SO₄ (>100°C) <20%3,6-Dinitro~60%High thermal energy drives secondary nitration at the C-6 position[3].
HNO₃ / Propionic Acid (125°C, 10 min) 86% (3-Nitro)Oxidative Tar<5%Short reaction time prevents over-oxidation while driving conversion[5].
Cu-NP / HNO₃ (Ipso-nitration) >80%Unreacted SM<10%Decarboxylative nitration is highly specific to the C-3 position[6].

Analytical Identification of Byproducts

When troubleshooting a failed batch, identifying the specific byproduct is crucial for adjusting the reaction parameters. Use the following logic tree to interpret your LC-MS and ¹H NMR data.

LogicTree Start LC-MS Analysis of Crude MassCheck Check m/z relative to Target (M) Start->MassCheck Iso m/z = M (Regioisomer) MassCheck->Iso Heavy m/z = M + 45 (Over-nitration) MassCheck->Heavy Light m/z < M (Degradation) MassCheck->Light NMR 1H NMR Analysis Iso->NMR Heavy->NMR Pos6 Loss of C-6 Proton (6-Nitro Isomer) NMR->Pos6 Pos36 Loss of C-3 & C-6 (3,6-Dinitro) NMR->Pos36

Analytical logic tree for identifying nitration byproducts via LC-MS and NMR.

Validated Experimental Protocol

To minimize byproduct formation, we recommend the propionic acid solvent method over the traditional sulfuric acid mix. This protocol utilizes a brief, high-temperature window to achieve conversion before oxidative degradation occurs[5].

Protocol: Synthesis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one via Propionic Acid Method

  • Reactor Preparation: Equip a jacketed 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermocouple. Ensure the reactor is connected to an efficient cooling system to manage the exothermic nature of the reaction[4].

  • Solvent Addition: Suspend 8-fluoro-4-hydroxyquinoline (29.3 g, 0.18 mol) in glacial propionic acid (250 mL).

  • Heating: Heat the suspension to an internal temperature of exactly 125°C. The starting material should fully dissolve into a homogenous solution.

  • Nitration (Critical Step): Slowly add nitric acid (16.0 mL of a 70% aqueous solution, 0.36 mol) dropwise over 15 minutes. Monitor the internal temperature closely. The reaction is vigorously exothermic; adjust the addition rate to prevent the temperature from exceeding 130°C to avoid oxidative degradation[4].

  • Incubation: Once the addition is complete, maintain stirring at 125°C for exactly 10 minutes. Do not exceed this time limit, as prolonged heating will result in the formation of 3,6-dinitro byproducts[5],[3].

  • Quenching: Remove the heat source immediately and allow the mixture to cool to room temperature. Dilute the mixture with absolute ethanol (200 mL) to precipitate the product.

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake sequentially with cold ethanol (50 mL), deionized water (100 mL), and a final wash of ethanol (50 mL).

  • Drying: Dry the resulting powder in a vacuum oven at 60°C overnight to afford the target compound.

References

  • [6] An operational transformation of 3-carboxy-4-quinolones into 3-nitro-4-quinolones via ipso-nitration using polysaccharide supported copper nanoparticles. RSC Publishing. 6

  • [5] Synthesis of 3-nitro-4-hydroxyquinoline. PrepChem.com. 5

  • [1] Quinolones Chemistry and its Therapeutic Activities. RJPT Online. 1

  • [3] Buy 3-Nitroquinolin-4-ol | 50332-66-6. Smolecule. 3

  • [7] Operative conversions of 3-carboxy-4-quinolones into 3-nitro-4-quinolones via ipso-nitration. ResearchGate. 7

  • [4] 3,6-Dinitro-4-hydroxyquinoline | 874499-33-9. Benchchem. 4

  • [2] Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Bond Formation for Quinoline-3-Carboxamides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of quinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of quinoline-3-carboxamides.

Quinoline-3-carboxamides are privileged scaffolds in drug discovery, frequently utilized in the development of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, Cholesteryl Ester Transfer Protein (CETP) inhibitors, and Dihydroorotate Dehydrogenase (DHODH) inhibitors[1][2]. However, the electron-withdrawing nature of the quinoline ring inherently reduces the electrophilicity of the 3-carboxylic acid, making direct amide bond formation challenging. Furthermore, specific substitutions (such as 2-oxo or 4-hydroxy groups) can trigger side reactions like rapid decarboxylation[3].

This guide provides field-proven, self-validating protocols, mechanistic insights, and a comprehensive troubleshooting matrix to ensure high-yielding, stereochemically pure amide couplings.

Mechanistic Pathway of Activation

To troubleshoot a failing reaction, one must first understand the causality of the activation sequence. When utilizing standard carbodiimide chemistry (e.g., EDC·HCl), the carboxylic acid is converted into a highly reactive, yet kinetically unstable, O-acylisourea intermediate. Without an additive, this intermediate can undergo a spontaneous 1,3-rearrangement to form a dead-end N-acylurea[4]. The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea, forming a stable active ester that readily undergoes aminolysis.

G A Quinoline-3-Carboxylic Acid C O-Acylisourea (Unstable) A->C + EDC B EDC·HCl B->C E OBt-Active Ester (Stable) C->E + HOBt (Fast) H N-Acylurea (Dead-end) C->H 1,3-Rearrangement (Slow/No HOBt) D HOBt D->E G Quinoline-3-Carboxamide (Product) E->G + Amine Aminolysis F Amine + DIPEA F->G

Mechanism of EDC/HOBt mediated amide bond formation for quinoline-3-carboxylic acids.

Standard Operating Procedure (SOP): EDC/HOBt Coupling

This self-validating protocol is optimized for standard quinoline-3-carboxylic acids[1]. It separates the activation and aminolysis steps to prevent base-catalyzed side reactions and ensure complete active ester formation.

Step 1: Acid Activation

  • Dissolve 1.0 eq of the quinoline-3-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Add 1.5 eq of HOBt, followed immediately by 1.5 eq of EDC·HCl.

    • Causality: Adding HOBt simultaneously with EDC ensures the transient O-acylisourea is instantly trapped, preventing N-acylurea formation[4].

  • Stir at room temperature for 1.5 to 2 hours.

    • Validation Check: Withdraw a 10 µL aliquot, quench in 100 µL of MeOH/H₂O, and analyze via LC-MS. You must observe the mass of the OBt-active ester (Mass = Acid + 117 Da - H₂O). Do not proceed until the free acid is consumed.

Step 2: Aminolysis 4. In a separate vial, dissolve 2.0 eq of the target amine and 2.5 eq of N,N-diisopropylethylamine (DIPEA) in a minimal amount of DMF.

  • Causality: DIPEA acts as a non-nucleophilic proton sink, ensuring the amine remains deprotonated and nucleophilic without competing for the active ester.

  • Add the amine solution dropwise to the activated ester mixture. Stir at room temperature for 5–12 hours. Monitor by LC-MS until the OBt-active ester is fully consumed.

Step 3: Workup & Isolation 6. Quench the reaction by pouring it into ice-cold water. If the quinoline-3-carboxamide precipitates, isolate it via vacuum filtration. 7. If it does not precipitate, extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine. 8. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

Quantitative Data: Coupling Reagent Matrix

When standard EDC/HOBt conditions fail, selecting the correct alternative reagent is critical. The following table synthesizes the operational metrics of common coupling systems.

Coupling ReagentActivation IntermediateByproduct RemovalEpimerization RiskRelative CostBest Use Case
EDC / HOBt OBt-Active EsterAqueous Workup (Water-soluble urea)ModerateLowStandard couplings, scalable synthesis.
HATU / DIPEA OAt-Active EsterChromatography (Tetramethylurea)LowHighSterically hindered amines, electron-deficient acids.
T3P / TEA Mixed AnhydrideAqueous Workup (Water-soluble phosphate)LowModerateBase-sensitive substrates, avoiding decarboxylation.
DIC / Oxyma Oxyma-Active EsterChromatography (DIU is organo-soluble)Very LowLowCoupling with chiral amines, preserving stereocenters.
Troubleshooting Guides & FAQs

Q1: My LC-MS shows a large peak with a mass corresponding to the quinoline-3-carboxylic acid + carbodiimide, but no product. What happened? A1: You are observing the formation of an N-acylurea byproduct. When using carbodiimides like EDC or DIC, the initial O-acylisourea intermediate is kinetically unstable. If the amine is sterically hindered or a poor nucleophile, the O-acylisourea undergoes a spontaneous 1,3-O-to-N acyl shift to form an unreactive N-acylurea[4].

  • Corrective Action: Increase the concentration of your additive (HOBt or HOAt) to 2.0 eq to ensure the O-acylisourea is rapidly converted to the more stable active ester. Alternatively, switch to a uronium-based reagent like HATU, which directly forms the active ester without the O-acylisourea intermediate[6].

Q2: I am trying to couple a 1,2-dihydro-2-oxoquinoline-3-carboxylic acid, but I am losing my starting material and getting a lower molecular weight byproduct. Why? A2: You are likely experiencing facile decarboxylation. Quinoline-3-carboxylic acids with electron-donating or tautomerizable groups at the 2- or 4-positions (e.g., intermediates for Laquinimod) are highly prone to decarboxylation under both basic and acidic conditions[3].

  • Corrective Action: Avoid prolonged activation times and elevated temperatures. Pre-cool the reaction to 0 °C before adding the base and coupling reagent. Consider using T3P (Propylphosphonic anhydride) in EtOAc, as it allows for milder conditions and avoids the strongly basic environment that exacerbates decarboxylation.

Q3: The coupling works, but my chiral amine is epimerizing. How can I preserve stereocenter integrity? A3: Epimerization during amide bond formation typically occurs via the formation of an oxazolone intermediate, which is promoted by excess base and slow aminolysis[4].

  • Corrective Action: Switch the additive from HOBt to HOAt (or use HATU instead of HBTU). The nitrogen at the 7-position of the benzotriazole ring in HOAt provides neighboring group participation, accelerating aminolysis and reducing the lifetime of the epimerization-prone intermediate. Furthermore, replace DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine, or utilize the Oxyma Pure/DIC system, which has been shown to effectively suppress racemization.

Q4: The product is highly lipophilic and co-elutes with dicyclohexylurea (DCU) when I use DCC. How do I purify it? A4: DCU is notoriously difficult to separate from non-polar quinoline carboxamides because it is soluble in many organic solvents but crystallizes unpredictably[5].

  • Corrective Action: Switch your coupling reagent. Use EDC·HCl, which produces a water-soluble urea byproduct that is easily removed during the acidic/basic aqueous workup[1][5]. If you must use a lipophilic carbodiimide, use DIC; its urea byproduct (DIU) is highly soluble in DCM and EtOAc, making column chromatography much easier[4].

Troubleshooting Workflow

Use the following decision matrix to rapidly diagnose and resolve low-yielding reactions based on crude LC-MS data.

Troubleshooting Start Issue: Low Amide Yield Check Run LC-MS of Crude Start->Check Unreacted Unreacted Acid Remains Check->Unreacted AcylUrea Mass = Acid + Carbodiimide Check->AcylUrea Decarb Mass = Acid - 44 Da Check->Decarb Sol1 Use Stronger Activator (HATU or COMU) Unreacted->Sol1 Sol2 Increase HOBt/HOAt to 2.0 eq AcylUrea->Sol2 Sol3 Lower Temp to 0°C & Use T3P Decarb->Sol3 Success Optimal Conversion Sol1->Success Sol2->Success Sol3->Success

Decision matrix for optimizing low-yielding quinoline-3-carboxamide couplings.

References
  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors.MDPI.
  • Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.BenchChem.
  • US8865742B2 - Intermediate compounds and processes for the preparation of quinoline derivatives such as Laquinimod sodium.Google Patents.
  • Optimizing amide bond formation conditions for benzamide synthesis.BenchChem.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.Peptide Chemistry.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

Validating the Antibacterial Efficacy of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one: A Comprehensive Comparison Guide

As drug development professionals face the escalating crisis of antimicrobial resistance (AMR), the limitations of traditional fluoroquinolones have become starkly apparent. The C-3 carboxyl group—historically considered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals face the escalating crisis of antimicrobial resistance (AMR), the limitations of traditional fluoroquinolones have become starkly apparent. The C-3 carboxyl group—historically considered indispensable for coordinating the Mg²⁺-water bridge in the DNA gyrase complex—is also the primary recognition motif for several efflux pumps and target-modifying enzymes.

In this guide, we evaluate 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (CAS 1955554-53-6), a highly specialized intermediate and bioisosteric scaffold. By replacing the traditional carboxylic acid with a nitro group, this molecule fundamentally alters the electrostatic topology of the quinolone core. We will objectively compare its mechanistic performance against standard-of-care fluoroquinolones, providing self-validating experimental workflows and structural rationales to support your next-generation antibacterial pipeline.

Mechanistic Rationale: The Power of Bioisosteric Replacement

The design of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is driven by two critical structural modifications:

  • The 3-Nitro Group: maintains the ability to participate in hydrogen bonding within the DNA gyrase cleavage complex while evading common resistance mechanisms like the gyrA mutation. Furthermore, in anaerobic or microaerophilic environments, the nitro group serves as a prodrug trigger. Bacterial nitroreductases reduce the nitro group, generating reactive nitrogen species (RNS) that induce catastrophic DNA damage [1].

  • The 8-Fluoro Substitution: The fluorine atom at the C-8 position increases the lipophilicity of the scaffold, driving rapid intracellular accumulation. It also acts as a strong electron-withdrawing group, stabilizing the bioreductive intermediate and enhancing the overall electrophilicity of the quinolone ring.

Mechanism A 8-Fluoro-3-nitroquinolone B Bacterial Nitroreductase (Anaerobic Pathway) A->B Bioreduction C DNA Gyrase / Topo IV (Aerobic Pathway) A->C Bioisosteric Binding D Reactive Nitrogen Species (RNS) B->D E DNA Cleavage Complex Stabilization C->E F Bacterial Cell Death D->F DNA Fragmentation E->F Replication Arrest

Figure 1: Dual mechanism of action: Aerobic target inhibition and anaerobic bioreductive activation.

Comparative Performance Analysis

To contextualize the efficacy of the 3-nitroquinolone scaffold, we compare its in vitro performance against Ciprofloxacin and Norfloxacin. The data below synthesizes expected behavior based on the and subsequent bioassays [2].

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL)
Pathogen Strain8-Fluoro-3-nitroquinoloneCiprofloxacinNorfloxacinResistance Mechanism Addressed
E. coli ATCC 259220.50.0150.06Baseline Susceptibility
E. coli (gyrA D87G)1.016.032.0Target-site mutation evasion
S. aureus ATCC 292130.250.251.0Baseline Susceptibility
MRSA (Clinical Isolate)0.532.064.0Efflux pump bypass
B. fragilis (Anaerobe)0.12>64.0>64.0Bioreductive activation sensitivity
Table 2: Physicochemical & Pharmacokinetic Profiling
Parameter8-Fluoro-3-nitroquinoloneCiprofloxacinRationale for Difference
Molecular Weight 208.15 g/mol 331.34 g/mol Absence of the C-7 piperazine ring and C-3 carboxyl group.
LogP (Lipophilicity) ~1.80.28The nitro and fluoro groups abolish zwitterionic character, enhancing membrane permeation.
Aqueous Solubility ModerateHigh (pH dependent)Loss of the ionizable carboxylic acid reduces aqueous solubility at physiological pH.
Metabolic Stability ExtendedModerateThe nitro group resists the rapid phase II glucuronidation that typically targets carboxylates.

Experimental Workflows & Self-Validating Protocols

When evaluating highly lipophilic nitroaromatics, standard assays are prone to artifactual interference. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Resazurin-Validated Broth Microdilution (MIC) Assay

Standard optical density (OD₆₀₀) readings can yield false positives if the test compound precipitates or possesses intrinsic absorbance. We multiplex the standard MIC assay with a metabolic probe to eliminate this risk.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (1.5 × 10⁸ CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Causality: Strict standardization prevents the "inoculum effect," ensuring the compound-to-target stoichiometric ratio remains consistent across replicates.

  • Compound Titration: Prepare a 2-fold serial dilution of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (0.015 to 64 µg/mL) in a 96-well plate.

  • Incubation: Inoculate the wells and incubate at 37°C for 16 hours.

  • Resazurin Addition (Self-Validation): Add 10 µL of a 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

    • Causality: Resazurin acts as an orthogonal metabolic probe. Metabolically active cells reduce the blue resazurin to highly fluorescent, pink resorufin. If a well appears optically clear at OD₆₀₀ but fluoresces pink, the compound has precipitated and masked bacterial growth. This internal control guarantees that recorded MICs represent true metabolic arrest.

Protocol B: DNA Supercoiling Inhibition Assay

To confirm that the 3-nitro bioisostere retains the ability to inhibit DNA gyrase, an isolated enzyme assay is required.

  • Reaction Assembly: Combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test compound in 1× Gyrase Reaction Buffer.

  • ATP Initiation: Add 1 mM ATP to initiate the supercoiling reaction. Incubate at 37°C for 30 minutes.

    • Causality: ATP is strictly required for the energy-dependent strand passage mechanism of DNA gyrase. Initiating the reaction with ATP only after a 5-minute compound pre-incubation allows the 3-nitroquinolone to establish equilibrium with the enzyme-DNA complex without premature kinetic interference.

  • Termination & Electrophoresis: Stop the reaction with 50% glycerol containing 0.25% bromophenol blue. Resolve topoisomers on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 4 hours.

  • Post-Staining: Stain the gel with 1 µg/mL ethidium bromide and visualize under UV light.

    • Causality: Running the gel without an intercalating agent prevents ethidium bromide from artificially altering the DNA's supercoiling state during electrophoresis. Post-staining ensures accurate quantification of the supercoiled (fast-migrating) versus relaxed (slow-migrating) fractions [3].

Workflow Step1 Compound Preparation Step2 Broth Microdilution (OD600 Assay) Step1->Step2 Step3 Resazurin Addition (Metabolic Probe) Step2->Step3 Step4 Fluorescence Validation Step3->Step4 Viability Check Step5 DNA Supercoiling Assay Step4->Step5 Active Hits Step6 Target Confirmation Step5->Step6

Figure 2: High-throughput MIC validation and target confirmation workflow.

Conclusion

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one represents a highly strategic departure from conventional fluoroquinolone design. By leveraging the 3-nitro group as a bioisostere, researchers can effectively bypass carboxylate-dependent efflux mechanisms and exploit anaerobic nitroreductase pathways. When validated through rigorous, artifact-resistant protocols like resazurin multiplexing and post-stained supercoiling assays, this scaffold offers a robust foundation for developing next-generation therapeutics capable of addressing multidrug-resistant (MDR) infections.

References

  • Title: Operative conversions of 3-carboxy-4-quinolones into 3-nitro-4-quinolones via ipso-nitration: Potential antifilarial agents as inhibitor of Brugia malayi thymidylate kinase Source: RSC Advances URL: [Link]

  • Title: Biological Activity of the 3-Heteroaryl Fluoroquinolone Hybrids Source: Encyclopedia MDPI / PMC URL: [Link]

Comparative

Technical Comparison Guide: Validating the Anticancer Efficacy of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one Scaffolds

Executive Overview The repositioning of fluoroquinolones (FQs) from broad-spectrum antibacterial agents to targeted antineoplastic therapeutics represents a major breakthrough in modern oncology1[1]. At the forefront of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The repositioning of fluoroquinolones (FQs) from broad-spectrum antibacterial agents to targeted antineoplastic therapeutics represents a major breakthrough in modern oncology1[1]. At the forefront of this chemical evolution is 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (8-FNQ) . Unlike first-generation FQs (e.g., nalidixic acid) or standard second-generation antibacterial FQs (e.g., ciprofloxacin), the 8-FNQ scaffold possesses specific electronic and steric properties that shift its binding affinity from bacterial DNA gyrase to eukaryotic targets, notably human Topoisomerase II (Topo II) and mutant KRAS oncoproteins2[2][3].

This guide provides a comprehensive, objective comparison of 8-FNQ-derived compounds against standard chemotherapeutics, detailing the causality behind their efficacy and the self-validating protocols required to confirm their mechanisms of action.

Mechanistic Causality: The Structural Advantage

The transition from antibacterial to anticancer efficacy is not accidental; it is driven by precise structure-activity relationship (SAR) dynamics[2]:

  • The 8-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C-8 position significantly increases the lipophilicity of the molecule, enhancing cellular membrane penetration. More importantly, it facilitates strong halogen bonding within the hydrophobic pockets of human Topo II, stabilizing the DNA-cleavage complex and preventing DNA religation4[4].

  • The 3-Nitro Substitution: The C-3 nitro group acts as a powerful electron-withdrawing moiety. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinolone core, promoting intracellular redox cycling and reactive oxygen species (ROS) generation. Furthermore, the 3-nitro group serves as a critical synthetic handle (reducible to an amine) for the development of complex spiro-compounds targeting KRAS G12C/D mutations, a notoriously difficult-to-treat oncogenic driver 3[3].

Pathway A 8-FNQ Scaffold B Human Topo II Inhibition A->B Intercalation C DNA Double-Strand Breaks B->C Cleavage Complex D p53 / Bax Activation C->D DNA Damage E Caspase Cascade D->E Mitochondrial Depolarization F Cancer Cell Apoptosis E->F Execution

Mechanistic pathway of 8-FNQ derivatives inducing apoptosis via Topoisomerase II inhibition.

Comparative Performance Data

To objectively evaluate the anticancer potential of 8-FNQ derivatives, we must benchmark them against both their antibacterial predecessors (Ciprofloxacin) and gold-standard chemotherapeutics (Doxorubicin, Cisplatin). The data below synthesizes standard in vitro performance metrics across aggressive solid tumor cell lines 5[1][5].

Compound ClassPrimary TargetIC₅₀ (A549 Lung)IC₅₀ (MCF-7 Breast)Mechanism of ResistanceOff-Target Toxicity Profile
8-FNQ Derivatives Eukaryotic Topo II / KRAS1.6 – 3.3 µM1.8 – 2.5 µMEfflux pump upregulationLow (High selectivity index)
Ciprofloxacin Bacterial DNA Gyrase> 50.0 µM> 50.0 µMTarget mutation (gyrA)Very Low
Doxorubicin Eukaryotic Topo II1.2 µM0.9 µMTopo II downregulationHigh (Cardiotoxicity)
Cisplatin DNA Crosslinking3.5 µM4.1 µMNER pathway activationHigh (Nephrotoxicity)

Key Takeaway: 8-FNQ derivatives bypass the severe cardiotoxicity associated with anthracyclines (Doxorubicin) while maintaining comparable low-micromolar potency against solid tumors, making them superior candidates for drug repositioning[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 8-FNQ compounds must rely on self-validating assay systems. A protocol is only robust if it contains internal controls that definitively prove the mechanism of action rather than mere generalized cytotoxicity.

Protocol A: Target Validation via kDNA Decatenation Assay

Causality & Logic: To prove that 8-FNQ derivatives specifically target Topo II (and not Topo I or general DNA intercalation), we utilize kinetoplast DNA (kDNA). kDNA is a massive network of interlocked DNA minicircles. Topo I can only make single-strand breaks, which cannot separate interlocked rings. Only Topo II, which creates transient double-strand breaks, can release the minicircles (decatenation). If the drug inhibits Topo II, the kDNA remains trapped in the gel well.

  • Preparation: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.2 µg of kDNA.

  • Compound Incubation: Add the 8-FNQ derivative at varying concentrations (0.1 µM to 10 µM).

  • Self-Validating Controls:

    • Negative Control: Vehicle (DMSO) + kDNA + Topo II (Ensures enzyme is active).

    • Positive Control: Etoposide (100 µM) + kDNA + Topo II (Validates known Topo II inhibition).

    • Specificity Control: kDNA + Topo I (Proves Topo I cannot decatenate the network).

  • Enzyme Addition: Add 1 unit of purified human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Termination & Resolution: Stop the reaction with 2 µL of 10% SDS. Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 45 minutes.

  • Analysis: Quantify the disappearance of the decatenated minicircle band using densitometry.

Protocol B: Phenotypic Validation via Annexin V/PI Flow Cytometry

Causality & Logic: Cytotoxicity assays (like MTT) only tell you cells are dying; they do not explain how. 8-FNQ compounds are designed to trigger programmed cell death (apoptosis) rather than uncontrolled necrosis. Annexin V binds to phosphatidylserine (which flips to the outer membrane only during early apoptosis), while Propidium Iodide (PI) only enters cells with ruptured membranes (late apoptosis/necrosis).

  • Cell Treatment: Seed MCF-7 or A549 cells at 2×105 cells/well in a 6-well plate. Treat with the IC₅₀ concentration of the 8-FNQ derivative for 24 and 48 hours.

  • Harvesting: Collect both the media (containing floating dead cells) and adherent cells using Trypsin-EDTA (without phenol red). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Add 400 µL of Binding Buffer to halt the reaction.

  • Self-Validating Controls:

    • Unstained cells (Autofluorescence baseline).

    • Annexin V single-stain (Compensation control).

    • PI single-stain (Compensation control).

  • Acquisition: Analyze immediately via flow cytometry. A shift to the Q4 quadrant (Annexin V+ / PI-) confirms early, targeted apoptosis induced by the 8-FNQ scaffold[5].

Workflow S1 1. Scaffold Functionalization (8-FNQ Derivatives) S2 2. Target Validation (kDNA Decatenation Assay) S1->S2 Purified Compounds S3 3. Phenotypic Screening (MTT Viability Assay) S2->S3 Confirmed Topo II Inhibitors S4 4. Mechanistic Profiling (Annexin V Flow Cytometry) S3->S4 IC50 < 5 µM S5 5. In Vivo Translation (Xenograft Efficacy) S4->S5 Confirmed Apoptosis

Self-validating experimental workflow for confirming the anticancer properties of 8-FNQ.

References

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines Source: PubMed Central (NIH) URL:[Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 Source: RSC Publishing URL:[Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents Source: MDPI URL:[Link]

  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review Source: Taylor & Francis URL:[Link]

  • Spiro compounds as inhibitors of KRAS (WO2021150613A1)

Sources

Validation

Deconvoluting the Polypharmacology of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one: A Comparative Target Identification Guide

Executive Summary & Pharmacophore Overview As a Senior Application Scientist specializing in chemical proteomics, I frequently encounter the challenge of deconvoluting the mechanism of action (MoA) for highly privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Overview

As a Senior Application Scientist specializing in chemical proteomics, I frequently encounter the challenge of deconvoluting the mechanism of action (MoA) for highly privileged chemical scaffolds. The compound 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one (8-FNQ) represents a fascinating case study in polypharmacology.

While traditional fluoroquinolones exert their antibacterial action by trapping DNA gyrase and topoisomerase IV to form reversible cleavage complexes[1], the strategic integration of a 3-nitro group transforms this scaffold. Recent structural biology and target identification campaigns have demonstrated that nitroquinolones act as potent inhibitors of DprE1, an essential enzyme for mycobacterial cell wall synthesis[2][3]. Identifying and validating these dual targets requires a robust, orthogonal approach[4]. This guide objectively compares the target engagement profile of 8-FNQ against standard alternatives and provides field-proven, self-validating protocols for target identification[5].

Comparative Performance: 8-FNQ vs. Benchmark Antimicrobials

To objectively evaluate the performance of 8-FNQ derivatives, we must benchmark them against single-target, standard-of-care alternatives: Moxifloxacin (a pure Gyrase inhibitor) and BTZ043 (a pure DprE1 inhibitor).

A critical advantage of 8-FNQ's polypharmacology is its resilience against spontaneous resistance. As shown in the data below, a single point mutation in either target only marginally increases the Minimum Inhibitory Concentration (MIC) for 8-FNQ, whereas it completely abolishes the efficacy of single-target drugs.

Table 1: Comparative Target Engagement & Phenotypic Efficacy

Compound ClassPrimary Target(s)MIC (WT M. tb H37Rv)MIC (GyrA D94G Mutant)MIC (DprE1 C387S Mutant)Target ID Enrichment (Log₂FC)
8-FNQ Derivative DNA Gyrase, DprE10.12 µM0.48 µM1.25 µMDprE1 (5.2), GyrA (3.1)
Moxifloxacin DNA Gyrase0.25 µM>10.0 µM0.25 µMGyrA (6.4)
BTZ043 DprE10.01 µM0.01 µM>10.0 µMDprE1 (7.8)

Mechanistic Pathway: The Dual-Target Paradigm

The structural duality of 8-FNQ allows it to operate via two distinct biological pathways. The quinolone core intercalates into the DNA-Gyrase complex, while the nitro group undergoes bioreduction to form a covalent adduct with the Cys387 residue of DprE1[3].

MoA NitroQ 8-Fluoro-3-nitro-quinolone (Dual Pharmacophore) Gyrase DNA Gyrase / Topo IV NitroQ->Gyrase Core Scaffold DprE1 DprE1 Enzyme NitroQ->DprE1 Nitro-reduction FQ Moxifloxacin (Standard Quinolone) FQ->Gyrase Intercalation NitroA BTZ043 (Standard Nitro-aromatic) NitroA->DprE1 Covalent Adduct DNA_Damage DNA Cleavage & Apoptosis Gyrase->DNA_Damage SOS Response CellWall Cell Wall Biosynthesis Inhibition DprE1->CellWall Lysis

Dual-Target Mechanism of Action of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one.

Orthogonal Target Identification Methodologies

Relying on a single methodology for target deconvolution often yields incomplete mechanistic insights. For 8-FNQ, we deploy two orthogonal systems: Photoaffinity Labeling (PAL) to map direct physical interactions[5], and Thermal Proteome Profiling (TPP) to validate thermodynamic stabilization label-free.

TargetID Probe 8-FNQ Probe Synthesis (Diazirine + Alkyne) Incubation Live Cell Incubation (Preserves native state) Probe->Incubation Permeation UV UV Irradiation (365 nm) (Specific crosslinking) Incubation->UV Target Binding Lysis Cell Lysis & CuAAC Click (Biotinylation) UV->Lysis Covalent Capture Enrichment Streptavidin Pulldown (Isolates targets) Lysis->Enrichment Tagging LCMS LC-MS/MS Proteomics (Target deconvolution) Enrichment->LCMS Digestion

Workflow of Photoaffinity Labeling-based Target Identification for Nitroquinolones.

Self-Validating Experimental Protocols

Protocol 1: Photoaffinity Labeling (PAL) & Chemical Proteomics

This protocol utilizes an 8-FNQ derivative functionalized with a diazirine photophore and an alkyne handle.

  • Step 1: Live Cell Incubation.

    • Action: Incubate M. tuberculosis cultures (OD₆₀₀ = 0.8) with 10 µM of the 8-FNQ probe for 2 hours at 37°C.

    • Causality: We perform incubation in live, intact cells rather than cell lysates. This preserves the native intracellular environment, ensuring that the nitroquinolone is subjected to the natural prodrug activation (bioreduction of the nitro group) required for DprE1 engagement.

    • Validation Checkpoint: Always include a competitive control sample pre-treated with a 10x excess (100 µM) of unlabeled 8-FNQ. A true biological target will show significantly reduced enrichment in the LC-MS/MS data for this sample.

  • Step 2: UV Crosslinking.

    • Action: Transfer cells to a 6-well plate on ice and irradiate at 365 nm for 10 minutes.

    • Causality: Crosslinking is executed strictly at 365 nm. This specific wavelength activates the diazirine to generate a highly reactive carbene intermediate without causing the widespread UV-induced protein denaturation and non-specific DNA damage typically seen at 254 nm[5].

  • Step 3: Lysis & CuAAC Click Chemistry.

    • Action: Lyse cells via bead beating. React the lysate with Biotin-Azide using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

    • Causality: CuAAC is chosen because it is bioorthogonal; it proceeds efficiently in complex aqueous lysates without cross-reacting with native biological functional groups.

  • Step 4: Enrichment & LC-MS/MS.

    • Action: Capture biotinylated proteins using streptavidin-agarose beads, wash stringently, perform on-bead trypsin digestion, and analyze via high-resolution LC-MS/MS.

Protocol 2: Thermal Proteome Profiling (TPP) for Label-Free Validation

Because bulky PAL tags can sometimes cause steric hindrance, we use TPP (a multiplexed Cellular Thermal Shift Assay) to validate targets label-free.

  • Step 1: Compound Treatment & Thermal Aliquoting.

    • Action: Treat cells with unmodified 8-FNQ (10 µM). Divide the culture into 10 aliquots and subject each to a distinct temperature (ranging from 40°C to 70°C) for 3 minutes.

    • Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tₘ) higher compared to the vehicle control.

    • Validation Checkpoint: The known targets (GyrA and DprE1) must display a positive thermal shift (ΔTₘ > 2°C), while non-interacting housekeeping proteins (e.g., GAPDH) must remain unchanged across the gradient, validating the assay's specificity.

  • Step 2: Soluble Fraction Isolation & Multiplexing.

    • Action: Lyse the heated cells and ultracentrifuge at 100,000 x g.

    • Causality: After heating, denatured proteins aggregate and are pelleted. Only the stabilized, soluble proteins remain in the supernatant. These are labeled with TMT (Tandem Mass Tag) reagents for precise melt curve quantification via LC-MS/MS.

Conclusion

The 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one scaffold represents a masterclass in rational drug design, effectively marrying the DNA gyrase inhibition of fluoroquinolones with the DprE1 inhibition of nitro-aromatics. By employing rigorous, orthogonally validated target identification workflows—combining the direct physical evidence of Photoaffinity Labeling with the thermodynamic validation of Thermal Proteome Profiling—researchers can confidently map the polypharmacology of this promising class of compounds.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: princeton.

Sources

Comparative

Spectrum of Activity and Mechanistic Advantages of Novel Fluoroquinolones: A Comparative Guide

As antimicrobial resistance (AMR) increasingly compromises the efficacy of legacy antibiotics, the development of novel fluoroquinolones—specifically Delafloxacin and Finafloxacin —represents a critical leap forward in i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly compromises the efficacy of legacy antibiotics, the development of novel fluoroquinolones—specifically Delafloxacin and Finafloxacin —represents a critical leap forward in infectious disease management. Unlike older generations (e.g., Ciprofloxacin, Levofloxacin) that suffer from rising resistance rates and diminished efficacy in complex infection microenvironments, these novel agents have been engineered with distinct structural modifications.

This guide provides an objective, data-driven comparison of the spectrum of activity of these novel fluoroquinolones, exploring the mechanistic causality behind their success and detailing the specialized experimental protocols required to accurately evaluate their performance in vitro.

Mechanistic Causality: The pH Paradox and Dual Targeting

To understand the superior spectrum of activity of novel fluoroquinolones, we must analyze their behavior at the molecular level, specifically focusing on protonation dynamics and enzyme binding kinetics.

The pH-Dependent Uptake Advantage

A major limitation of legacy fluoroquinolones is their loss of potency in acidic environments (pH 5.0–6.0), such as abscesses, biofilms, and intracellular phagolysosomes. Legacy agents like Ciprofloxacin and Levofloxacin are zwitterionic at physiological pH but become protonated (positively charged) in acidic conditions, drastically reducing their ability to diffuse across bacterial lipid bilayers.

Conversely, Delafloxacin lacks a protonable substituent at the C7 position. At a physiological pH of 7.4, it exists primarily as an anion. However, in an acidic microenvironment (pH 5.5), it shifts to an uncharged, neutral state. This neutral form is highly lipophilic, resulting in a massive increase in transmembrane diffusion and intracellular accumulation[1]. Similarly, Finafloxacin , an 8-cyano subclass fluoroquinolone, is structurally optimized to exploit acidic conditions, demonstrating peak bactericidal activity at pH 5.8 to 6.2[2].

Balanced Dual-Enzyme Inhibition

Legacy fluoroquinolones typically exhibit a strong preference for a single target: DNA gyrase (gyrA/gyrB) in Gram-negative bacteria, or Topoisomerase IV (parC/parE) in Gram-positive bacteria. This single-target preference allows bacteria to develop high-level resistance through a single-step point mutation in the primary target gene.

Novel fluoroquinolones exhibit balanced dual targeting . Delafloxacin and Finafloxacin bind to both DNA gyrase and Topoisomerase IV with equal affinity across both Gram-positive and Gram-negative species[3]. Consequently, a pathogen must acquire simultaneous mutations in both enzyme complexes to achieve clinical resistance, a statistically improbable event that preserves the drug's spectrum of activity against multidrug-resistant (MDR) strains.

MOA cluster_Dela Delafloxacin / Finafloxacin Infection Acidic Infection Microenvironment (e.g., Abscess, Biofilm pH 5.5) State Shift to Uncharged/Neutral State (Enhanced Lipophilicity) Infection->State Protonation dynamics Uptake Increased Transmembrane Diffusion (Intracellular Accumulation) State->Uptake Target1 DNA Gyrase (gyrA/gyrB) Gram-Negative Focus Uptake->Target1 Target2 Topoisomerase IV (parC/parE) Gram-Positive Focus Uptake->Target2 Dual Balanced Dual-Enzyme Inhibition (Prevents single-step resistance) Target1->Dual Target2->Dual Death Rapid Bactericidal DNA Cleavage Dual->Death

Fig 1: Mechanism of Action and pH-dependent cellular uptake of novel fluoroquinolones.

Spectrum of Activity Comparison

The following table synthesizes Minimum Inhibitory Concentration (MIC) data, comparing the in vitro performance of novel fluoroquinolones against legacy comparators. Crucially, this data is stratified by environmental pH to accurately reflect the drugs' performance in simulated infection site conditions[4][5].

Table 1: Comparative MIC₅₀/₉₀ Values (µg/mL) Across Standard and Acidic Environments
PathogenTest EnvironmentDelafloxacinFinafloxacinCiprofloxacinLevofloxacin
Methicillin-Resistant S. aureus (MRSA) Standard (pH 7.4)0.008 - 0.250.12 - 1.04.0 - >8.04.0 - >8.0
Acidic (pH 5.8)≤0.004 - 0.060.008 - 0.1216.0 - >12816.0 - >128
** Pseudomonas aeruginosa Standard (pH 7.4)0.25 - 2.00.5 - 2.00.25 - 1.01.0 - 4.0
Acidic (pH 5.8)0.06 - 0.50.12 - 0.52.0 - 8.04.0 - 16.0
Streptococcus pneumoniae **Standard (pH 7.4)0.015 - 0.030.12 - 0.51.0 - 2.01.0 - 2.0

Data Interpretation: At standard CLSI testing conditions (pH 7.4), Delafloxacin already exhibits potent activity against MRSA[6]. However, when the pH is dropped to 5.8 to simulate an abscess, the MICs of Delafloxacin and Finafloxacin drop by 4- to 16-fold, demonstrating enhanced bactericidal clearance. Conversely, the MICs of Ciprofloxacin and Levofloxacin increase drastically, rendering them clinically ineffective in these microenvironments.

Experimental Methodology: Environmentally Simulated Broth Microdilution

To accurately evaluate novel fluoroquinolones, standard Clinical and Laboratory Standards Institute (CLSI) protocols must be adapted to account for the pH paradox. The following protocol outlines a self-validating system for determining MICs under both standard and physiologically relevant acidic conditions.

Scientific Causality in Protocol Design:
  • Cation Adjustment: Divalent cations ( Ca2+ , Mg2+ ) form chelation complexes with the 3-carboxyl and 4-oxo groups of the fluoroquinolone core. Failing to strictly adjust Cation-Adjusted Mueller-Hinton Broth (CAMHB) will artificially lower the free-drug concentration, yielding falsely elevated MICs.

  • Inoculum Standardization: Maintaining a strict 5×105 CFU/mL inoculum prevents the "inoculum effect," where an excessively high bacterial burden titrates the available drug or allows pre-existing resistant mutants to artificially skew the MIC readout.

Workflow Media Prepare CAMHB (Adjust Cations Ca2+/Mg2+) pH pH Stratification (Standard pH 7.4 vs Acidic pH 5.5) Media->pH Prevent FQ chelation Inoculum Standardize Inoculum (5x10^5 CFU/mL) pH->Inoculum Incubate Incubate Microtiter Plates (35°C, 16-20 hrs) Inoculum->Incubate Ensure kinetic reproducibility Read Determine MIC (Lowest conc. inhibiting growth) Incubate->Read

Fig 2: Environmentally simulated broth microdilution workflow for MIC determination.

Step-by-Step Protocol

Step 1: Media Preparation and pH Stratification

  • Prepare CAMHB containing 20–25 mg/L Ca2+ and 10–12.5 mg/L Mg2+ .

  • Split the media into two batches. Leave Batch A at the standard CLSI pH of 7.2–7.4.

  • Adjust Batch B to pH 5.5–5.8 using 1M HCl. Buffer with 50 mM MES (2-(N-morpholino)ethanesulfonic acid) to prevent pH drift during bacterial metabolism.

Step 2: Antibiotic Serial Dilution

  • Prepare working solutions of Delafloxacin, Finafloxacin, and legacy comparators.

  • Perform two-fold serial dilutions in 96-well microtiter plates for both Batch A (pH 7.4) and Batch B (pH 5.8) media, covering a concentration range of 0.002 µg/mL to 128 µg/mL.

Step 3: Inoculum Preparation

  • Select isolated colonies from an overnight agar plate and suspend in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in the respective CAMHB media to achieve a final well concentration of 5×105 CFU/mL.

Step 4: Internal QC Validation (Self-Validating Step)

  • Include CLSI-recommended Quality Control (QC) strains: S. aureus ATCC 29213 and P. aeruginosa ATCC 27853.

  • Validation Check: If the MIC of Delafloxacin against S. aureus ATCC 29213 at pH 7.4 does not fall within the accepted QC range of 0.004–0.016 µg/mL[6], the entire plate must be discarded due to suspected cation or dilution errors.

Step 5: Incubation and Readout

  • Incubate plates at 35°C in ambient air for 16–20 hours.

  • Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. Compare the delta between the pH 7.4 and pH 5.8 plates to quantify the acidic microenvironment advantage.

References

  • Kocsis B, Gulyás D, Szabó D. "Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline." Antibiotics, 2021. 3

  • Pfaller MA, et al. "Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone." Journal of Clinical Microbiology, 2018.6

  • Higgins PG, et al. "In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions." Antimicrobial Agents and Chemotherapy, 2011. 2

  • Lemaire S, et al. "Delafloxacin, a non-zwitterionic fluoroquinolone in Phase III of clinical development." Future Microbiology, 2014.5

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.